2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)15-5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKREZLZDOSDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465115 | |
| Record name | 3-Methoxyphenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325142-84-5 | |
| Record name | 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325142-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxyphenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methoxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyphenylboronic acid pinacol ester, also known as 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile and widely utilized organoboron compound in modern organic synthesis.[1] Its stability, ease of handling, and reactivity make it a crucial building block, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 3-methoxyphenylboronic acid pinacol ester, with a focus on its relevance to researchers in the pharmaceutical and chemical industries.
Chemical Properties
3-Methoxyphenylboronic acid pinacol ester is a stable, liquid organoboron derivative. The pinacol ester group enhances its stability compared to the corresponding boronic acid, making it less susceptible to protodeboronation and easier to handle and store.
Physical and Chemical Data
A summary of the key physical and chemical properties of 3-methoxyphenylboronic acid pinacol ester is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉BO₃ | [1][2][3] |
| Molecular Weight | 234.10 g/mol | [1][2][3] |
| CAS Number | 325142-84-5 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.028 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.502 | [4] |
| Boiling Point | High boiling liquid; specific value under vacuum not readily available. | |
| Solubility | Soluble in common organic solvents such as diethyl ether, THF, dichloromethane, and ethyl acetate. | |
| Stability and Storage | Stable under normal conditions. Store in a cool, dry place (2-8°C) under an inert atmosphere.[4] |
Spectral Data
While a complete set of spectra for this specific compound is not publicly available, representative spectral data for arylboronic acid pinacol esters are well-documented.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of an arylboronic acid pinacol ester typically shows characteristic signals for the aromatic protons, the methoxy group protons, and a singlet for the twelve equivalent protons of the pinacol group. For 3-methoxyphenylboronic acid pinacol ester, the aromatic protons would appear in the range of δ 6.8-7.4 ppm. The methoxy protons would be a sharp singlet around δ 3.8 ppm, and the pinacol protons would appear as a singlet at approximately δ 1.3 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the aromatic carbons, the methoxy carbon, the quaternary carbons of the pinacol group, and the methyl carbons of the pinacol group. The carbon attached to the boron atom is often broad or not observed due to quadrupolar relaxation. The aromatic carbons typically resonate between δ 110-160 ppm. The methoxy carbon appears around δ 55 ppm. The quaternary carbons of the dioxaborolane ring are found near δ 84 ppm, and the methyl carbons of the pinacol group are observed around δ 25 ppm.[5][6][7]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The FT-IR spectrum of a boronic acid pinacol ester exhibits characteristic absorption bands. A strong band around 1350 cm⁻¹ is typically assigned to the B-O stretching vibration.[8] Other significant peaks include C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-O stretching of the ether and the dioxaborolane ring (in the 1000-1300 cm⁻¹ region).[8][9]
Experimental Protocols
Synthesis of 3-Methoxyphenylboronic Acid Pinacol Ester
A general and widely used method for the synthesis of arylboronic acid pinacol esters is the reaction of the corresponding boronic acid with pinacol.
General Procedure:
-
To a solution of 3-methoxyphenylboronic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is added pinacol (1.1 equivalents).
-
The mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-methoxyphenylboronic acid pinacol ester.
Suzuki-Miyaura Cross-Coupling Reaction
3-Methoxyphenylboronic acid pinacol ester is a key reagent in the Suzuki-Miyaura cross-coupling reaction for the formation of biaryl compounds.
General Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equivalent), 3-methoxyphenylboronic acid pinacol ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equivalents).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Applications in Drug Discovery and Development
The unique chemical properties of 3-methoxyphenylboronic acid pinacol ester make it a valuable tool in the synthesis of complex molecules with potential therapeutic applications.
Synthesis of TGF-β Signaling Pathway Inhibitors
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.[10][11] Small molecule inhibitors of TGF-β receptors are of significant interest in drug discovery. 3-Methoxyphenylboronic acid pinacol ester can be used as a key building block in the synthesis of such inhibitors through cross-coupling reactions to construct the core scaffolds of these molecules.
Reactive Oxygen Species (ROS)-Responsive Drug Delivery
Phenylboronic acid pinacol esters are known to react with reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[12][13][14] This property is exploited in the design of "smart" drug delivery systems.[13][14] In these systems, a drug is encapsulated within a nanocarrier that incorporates phenylboronic acid pinacol ester moieties as ROS-sensitive linkers. In the high ROS environment of tumor cells, the boronic ester is cleaved, leading to the disassembly of the nanocarrier and the targeted release of the therapeutic agent.
The mechanism involves the oxidation of the boronic ester by H₂O₂ to a phenol and boric acid, which triggers the release mechanism.[15][16]
References
- 1. scbt.com [scbt.com]
- 2. store.p212121.com [store.p212121.com]
- 3. 3-Methoxyphenylboronic Acid Pinacol Ester | 325142-84-5 [chemicalbook.com]
- 4. 3-Methoxyphenylboronic acid pinacol ester 325142-84-5 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis [frontiersin.org]
- 11. Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-methoxyphenylboronic acid pinacol ester, is a versatile and indispensable reagent in modern organic synthesis. Its significance lies primarily in its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon (C-C) bonds, a fundamental transformation in the construction of complex organic molecules.
The incorporation of the 3-methoxyphenyl moiety is of particular interest in medicinal chemistry and drug development. This structural motif is present in a wide array of biologically active compounds, and the ability to readily introduce it into novel molecular scaffolds is crucial for the exploration of new therapeutic agents. The pinacol ester group confers enhanced stability and ease of handling compared to the corresponding free boronic acid, making it a preferred reagent in many synthetic applications.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and its utility in the synthesis of biologically relevant molecules.
Chemical and Physical Properties
This compound is a colorless to almost colorless clear liquid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 325142-84-5[1][2] |
| Molecular Formula | C₁₃H₁₉BO₃[1][2] |
| Molecular Weight | 234.10 g/mol [1][2] |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Density | 1.028 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.502 |
| Storage Temperature | 2-8°C |
Synthesis
The most common and straightforward method for the synthesis of this compound is the esterification of 3-methoxyphenylboronic acid with pinacol.
General Experimental Protocol for Synthesis
This protocol is based on established procedures for the synthesis of arylboronic acid pinacol esters.
dot
Caption: General workflow for the synthesis of this compound.
Materials:
-
3-Methoxyphenylboronic acid
-
Pinacol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for filtration, concentration, and chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxyphenylboronic acid (1.0 equivalent) and pinacol (1.0-1.2 equivalents).
-
Add anhydrous solvent (e.g., DCM or THF) to dissolve the reactants.
-
Add anhydrous magnesium sulfate (1.5-2.0 equivalents) to the mixture.
-
Stir the resulting suspension at room temperature for approximately 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the filter cake with the anhydrous solvent used in the reaction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound as a colorless liquid.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures. This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acid derivatives and catalysts.
General Mechanism of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide, forming a palladium(II) complex.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) complex, with the assistance of a base. The base activates the boronic ester, facilitating this transfer.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst.
dot
References
An In-depth Technical Guide to the Structure of m-(Pinacolboryl)anisole
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This guide provides a comprehensive technical overview of the structure, synthesis, and reactivity of m-(Pinacolboryl)anisole, a key building block in modern organic synthesis, particularly in the realm of drug discovery and development. Its utility primarily stems from its role as a stable, versatile precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This document collates available spectroscopic and physical data, outlines detailed experimental protocols, and visualizes its structure and synthetic pathways.
Chemical Structure and Properties
m-(Pinacolboryl)anisole, systematically named 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, possesses the chemical formula C13H19BO3.[1][2][3][4] The molecule consists of a central benzene ring substituted at the meta position with a methoxy group (-OCH3) and a pinacolboryl group. The pinacolboryl group, a five-membered ring containing boron and two oxygen atoms, along with four methyl groups, imparts significant stability to this organoboron compound, making it less prone to degradation and protodeboronation compared to the corresponding boronic acid.
Physical and Chemical Properties:
| Property | Value | Reference |
| CAS Number | 325142-84-5 | [1][3][4] |
| Molecular Weight | 234.10 g/mol | [1] |
| Appearance | Clear, colorless to almost colorless liquid | [2] |
| Density | 1.028 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.502 | [4] |
| Boiling Point | 328.2±25.0 °C (Predicted) | [2] |
| Flash Point | >110℃ | [2] |
| Storage Temperature | 2-8°C | [4] |
Structural Diagram:
Caption: Chemical structure of m-(Pinacolboryl)anisole.
Experimental Protocols
Synthesis of m-(Pinacolboryl)anisole
A general and widely used method for the synthesis of arylboronic acid pinacol esters is the esterification of the corresponding arylboronic acid with pinacol.
General Procedure for the Synthesis of Arylboronic Acid Pinacol Esters:
-
Reactants:
-
3-Methoxyphenylboronic acid (1 equivalent)
-
Pinacol (1.2 equivalents)
-
Anhydrous diethyl ether (Et2O) or other suitable solvent
-
-
Procedure:
-
To a solution of pinacol in diethyl ether, add the 3-methoxyphenylboronic acid.
-
Stir the resulting solution at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography to yield the desired m-(Pinacolboryl)anisole.[5]
-
Synthesis Workflow:
References
An In-depth Technical Guide to the Synthesis of 3-Methoxybenzeneboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Methoxybenzeneboronic acid pinacol ester, also known as 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a crucial building block in organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions.[1][2] Its utility is prominent in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, focusing on the prevalent Miyaura borylation method. It includes a comparative analysis of reaction conditions, detailed experimental protocols, and purification strategies, designed to be a practical resource for laboratory professionals.
Primary Synthesis Pathway: Miyaura Borylation
The most common and robust method for synthesizing 3-methoxybenzeneboronic acid pinacol ester is the Palladium-catalyzed cross-coupling of an aryl halide, typically 3-bromoanisole or 3-chloroanisole, with bis(pinacolato)diboron (B₂pin₂).[1] This reaction, known as the Miyaura borylation, is valued for its high functional group tolerance and generally good yields.[2]
Reaction Scheme
The general transformation is illustrated below, showing the coupling of 3-bromoanisole with B₂pin₂.
References
An In-depth Technical Guide to the Physical Properties of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis. Due to its role in the formation of carbon-carbon and carbon-heteroatom bonds, understanding its physical characteristics is crucial for reaction optimization, purification, and formulation development. This document consolidates available data and presents generalized experimental protocols for the determination of key physical properties.
Core Physical Properties
| Physical Property | Value | Source |
| Molecular Formula | C₁₃H₁₉BO₃ | PubChem[1] |
| Molecular Weight | 234.10 g/mol | Sigma-Aldrich[2], PubChem[1] |
| Appearance | Liquid | Sigma-Aldrich[2] |
| Density | 1.028 g/mL at 25 °C | Sigma-Aldrich[2] |
| Refractive Index | n20/D 1.502 | Sigma-Aldrich[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in most organic solvents | ResearchGate[3] |
Experimental Protocols
Detailed experimental procedures for determining the key physical properties of organic compounds are outlined below. These generalized protocols can be adapted for the specific analysis of this compound.
1. Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is a sharp, characteristic value.[4] This property is a crucial indicator of purity.[4]
-
Apparatus:
-
Procedure (Capillary Method):
-
Ensure the sample of this compound is a finely powdered solid. If it is a liquid at room temperature, this method is not applicable.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[5][6]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to get an approximate melting point, then allow the apparatus to cool.
-
For an accurate measurement, heat the sample slowly, at a rate of about 1-2°C per minute, when approaching the approximate melting point.[4]
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the end of melting). This range is the melting point.[6]
-
2. Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[7][8] For a pure compound, the boiling point is a characteristic physical property.
-
Apparatus:
-
Procedure (Micro Boiling Point Method):
-
Place a few milliliters of liquid this compound into a small test tube.[8]
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.[7]
-
Attach the test tube to a thermometer.
-
Immerse the assembly in a heating bath, ensuring the liquid level in the bath is above the liquid level in the test tube.[7]
-
Heat the bath gently.[7] A stream of bubbles will emerge from the open end of the capillary tube.
-
Remove the heat source when a steady stream of bubbles is observed.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]
-
3. Determination of Density
Density is the mass of a substance per unit volume.[9][10] It is an intensive property that can aid in the identification and purity assessment of a compound.
-
Apparatus:
-
Pycnometer or a volumetric flask[9]
-
Analytical balance
-
-
Procedure:
-
Accurately weigh a clean, dry pycnometer (W1).
-
Fill the pycnometer with distilled water and weigh it again (W2).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound and weigh it (W3).
-
The density of the liquid can be calculated using the following formula: Density = [(W3 - W1) / (W2 - W1)] x Density of water at the experimental temperature.
-
4. Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of boronic esters is generally good in organic solvents.[11][12]
-
Apparatus:
-
Procedure (Dynamic Method):
-
Accurately weigh a specific amount of this compound into a glass vial.[11]
-
Add a precise volume or weight of the desired solvent to the vial.[11]
-
Seal the vial and place it in a controlled temperature bath with stirring.
-
Slowly increase the temperature of the bath while observing the solution.
-
The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration.[11]
-
Repeating this procedure with different concentrations allows for the construction of a solubility curve.[11]
-
Logical Relationships of Physical Properties
The physical properties of a molecule are interconnected and are ultimately determined by its chemical structure. The following diagram illustrates the logical flow from molecular structure to key physical characteristics.
References
- 1. This compound | C13H19BO3 | CID 11413643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxyphenylboronic acid pinacol ester 325142-84-5 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. chm.uri.edu [chm.uri.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: Spectroscopic Data and Experimental Protocols for 3-Methoxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for 3-Methoxyphenylboronic acid pinacol ester, a key building block in organic synthesis and drug discovery. The information is presented to facilitate its use in research and development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 325142-84-5 | [1][2] |
| Molecular Formula | C₁₃H₁₉BO₃ | [1][2] |
| Molecular Weight | 234.10 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Density | 1.028 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.502 | [3] |
Spectroscopic Data
¹H NMR Spectroscopy
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H | 6.8 - 7.5 | m |
| -OCH₃ | ~3.8 | s |
| -C(CH₃)₂ | ~1.3 | s (12H) |
Note: The chemical shifts of the aromatic protons are dependent on the substitution pattern.
¹³C NMR Spectroscopy
| Assignment | Expected Chemical Shift (δ, ppm) |
| Ar-C (C-B) | Not typically observed due to quadrupolar relaxation |
| Ar-C (C-O) | 155 - 160 |
| Ar-C | 110 - 135 |
| -O-C(CH₃)₂ | ~84 |
| -OCH₃ | ~55 |
| -C(CH₃)₂ | ~25 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 |
| C-H (aliphatic) | 3000 - 2850 |
| C=C (aromatic) | 1600 - 1450 |
| B-O | 1380 - 1320 |
| C-O (ether) | 1250 - 1000 |
Mass Spectrometry
| Ion | Expected m/z |
| [M]⁺ | 234.14 |
| [M+H]⁺ | 235.15 |
| [M+Na]⁺ | 257.13 |
Experimental Protocols
A general and widely applicable method for the synthesis of arylboronic acid pinacol esters involves the reaction of an arylboronic acid with pinacol.[4]
General Synthesis of Arylboronic Acid Pinacol Esters
Materials:
-
Arylboronic acid (1.0 equiv)
-
Pinacol (1.2 equiv)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Magnesium sulfate (optional, for drying)
Procedure:
-
To a solution of pinacol in anhydrous diethyl ether, add the arylboronic acid in one portion.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent.[4]
For the specific synthesis of 3-Methoxyphenylboronic acid pinacol ester, 3-methoxyphenylboronic acid would be used as the starting material.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of 3-Methoxyphenylboronic acid pinacol ester.
Caption: A flowchart of the synthesis and characterization process.
References
A Technical Guide to 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Commercial Availability, Synthetic Applications, and Relevance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-methoxyphenylboronic acid pinacol ester, is a versatile and commercially available building block of significant interest in organic synthesis and medicinal chemistry.[1][2][3] Its utility primarily lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This reaction's tolerance of a wide range of functional groups makes it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4] This technical guide provides an in-depth overview of the commercial availability of this reagent, a detailed experimental protocol for its application in a relevant drug discovery context, and an examination of its role in the synthesis of modulators of key signaling pathways.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The following table summarizes representative data on its availability, including purity, quantity, and CAS number for easy reference and procurement.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 3-Methoxyphenylboronic acid pinacol ester | 325142-84-5 | 97% | 1g, 5g, 25g |
| Tokyo Chemical Industry (TCI) | This compound | 325142-84-5 | >98.0% (GC) | 1g, 5g, 25g |
| Santa Cruz Biotechnology | 3-Methoxyphenylboronic Acid Pinacol Ester | 325142-84-5 | N/A | 1g, 5g, 10g |
| Combi-Blocks | This compound | 325142-84-5 | 97% | 1g, 5g, 10g, 25g |
Note: Pricing information is subject to change and should be confirmed directly with the suppliers. "N/A" indicates that the purity was not specified in the readily available information.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls, vinylarenes, and polyolefins. The reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or its pinacol ester) with a halide or triflate. This compound serves as the organoboron component, introducing the 3-methoxyphenyl moiety into the target molecule.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Application in Drug Discovery: Synthesis of an A3 Adenosine Receptor Antagonist
A key application of this compound in drug discovery is in the synthesis of selective antagonists for G-protein coupled receptors (GPCRs), such as the A3 adenosine receptor.[5][6] Antagonists of the A3 adenosine receptor are being investigated for the treatment of various diseases, including inflammatory conditions and cancer. The 3-methoxyphenyl group is a common structural motif in many biologically active compounds.
Detailed Experimental Protocol: Synthesis of a Triazoloquinazoline A3 Adenosine Receptor Antagonist Analogue
The following protocol is a representative example of a Suzuki-Miyaura coupling reaction for the synthesis of an analogue of CGS-15943, a known adenosine receptor antagonist, using this compound.[5]
Reaction Scheme:
Aryl Halide (e.g., a halogenated pyrimidine derivative) + this compound → 3-methoxyphenyl-substituted pyrimidine derivative
Materials:
-
Halogenated pyrimidine derivative (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Base, e.g., Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous solvent, e.g., 1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated pyrimidine derivative (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 4:1 to 10:1 ratio of dioxane to water).
-
Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), to the flask.
-
Heat the reaction mixture to a temperature of 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-methoxyphenyl-substituted pyrimidine derivative.
Relevance to Signaling Pathways: Adenosine Receptor Signaling
The synthesized A3 adenosine receptor antagonist modulates the signaling pathway of this GPCR. Adenosine receptors are involved in a multitude of physiological processes, and their signaling is crucial in both normal and pathological conditions.[7]
Adenosine Receptor Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by the activation of an adenosine receptor, a typical GPCR.
In this pathway, the binding of the endogenous agonist, adenosine, to the A3 receptor activates an inhibitory G-protein (Gi/o). This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects. The synthesized antagonist, by blocking the binding of adenosine, prevents this signaling cascade, thereby modulating the cellular response.
Conclusion
This compound is a commercially accessible and highly valuable reagent for researchers in organic synthesis and drug discovery. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecules with diverse biological activities. As demonstrated by its use in the synthesis of A3 adenosine receptor antagonists, this building block plays a critical role in the development of novel therapeutics that target specific signaling pathways. The methodologies and information presented in this guide are intended to facilitate the effective utilization of this compound in advancing research and development in the pharmaceutical sciences.
References
- 1. The discovery and synthesis of novel adenosine receptor (A(2A)) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS15943) Are Selective for the Human A3 Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as 3-methoxyphenylboronic acid pinacol ester. It details its chemical properties, safety information, synthesis, and significant applications in organic synthesis, particularly within the realm of drug discovery and development.
Chemical Identity and Properties
The IUPAC name for 3-methoxyphenylboronic acid pinacol ester is This compound .[1][2][3] This compound is a versatile boronic acid derivative widely utilized in synthetic organic chemistry.[2]
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 325142-84-5[1][2] |
| Molecular Formula | C13H19BO3[1][2] |
| Molecular Weight | 234.10 g/mol [1][2] |
| Appearance | Liquid[1] |
| Density | 1.028 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.502[1] |
| Storage Temperature | 2-8°C[1] |
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The compound is classified with specific hazards that require appropriate safety measures.
Table 2: Safety Information
| Category | Information |
| Signal Word | Warning[1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| Precautionary Statements | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[1] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3[1] |
| Target Organs | Respiratory system[1] |
Applications in Drug Development and Organic Synthesis
This compound is a key building block in organic synthesis, primarily due to its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4][5][6] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[6][7][8]
The pinacol ester group offers improved stability over the corresponding boronic acid, preventing premature decomposition and protodeboronation, which can be a challenge with some boronic acids.[5][7] This enhanced stability makes it suitable for multi-step syntheses and late-stage functionalization in drug discovery programs.[7]
Notable applications include:
-
Synthesis of Biaryl Compounds: The creation of biaryl scaffolds is crucial for many pharmaceutical compounds.[8]
-
Preparation of Kinase Inhibitors: Boronic esters, including this compound, have been used in the synthesis of kinase inhibitors for chemotherapy.[7]
-
Development of TGF-β1 and Activin A Signaling Inhibitors: This specific reagent is utilized in the preparation of inhibitors for these signaling pathways, which are implicated in various diseases.[9]
The methoxy group on the phenyl ring makes it an electron-rich coupling partner, influencing the electronic properties and potential biological activity of the resulting molecules.[6]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction are provided below.
4.1. Synthesis of this compound
This protocol is a general procedure for the esterification of a phenylboronic acid with pinacol.[10][11]
Materials:
-
3-Methoxyphenylboronic acid
-
Pinacol
-
Diethyl ether (Et2O) or other suitable anhydrous solvent
-
Magnesium sulfate (MgSO4, anhydrous) (optional, for drying)
Procedure:
-
In a round-bottom flask, dissolve 3-methoxyphenylboronic acid (1.0 equivalent) and pinacol (1.0-1.2 equivalents) in anhydrous diethyl ether.[10][11]
-
Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.[10][11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate (water) is formed, the mixture can be filtered. Alternatively, the solvent is removed under reduced pressure.[10]
-
The crude product can be purified by dissolving it in a non-polar solvent like pentane or hexane and washing with water to remove any unreacted pinacol.[11]
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the pure liquid product.[11] Flash column chromatography can be employed for further purification if necessary.[10]
Caption: Synthesis of the title compound from its corresponding boronic acid and pinacol.
4.2. Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for using the title compound in a palladium-catalyzed cross-coupling reaction with an aryl halide.[4][5][8]
Materials:
-
This compound (1.0-1.5 equivalents)
-
Aryl halide (e.g., Aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 equivalents)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC/LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. 3-Methoxyphenylboronic acid pinacol ester 325142-84-5 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 3-Methoxyphenylboronic acid, pinacol ester | CAS 325142-84-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. nbinno.com [nbinno.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 3-Methoxyphenylboronic Acid Pinacol Ester | 325142-84-5 [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in modern organic synthesis. This document details its chemical identity, physical and spectral properties, synthesis and purification protocols, and its primary application in Suzuki-Miyaura cross-coupling reactions.
Chemical Identity and Alternative Names
This compound is a member of the boronic acid pinacol ester family, which are valued for their stability and utility in organic synthesis. It is most commonly known as 3-Methoxyphenylboronic acid pinacol ester . A comprehensive list of its alternative names and identifiers is provided below.
| Category | Identifier |
| Systematic Name | This compound |
| Common Name | 3-Methoxyphenylboronic acid pinacol ester[1] |
| CAS Number | 325142-84-5[1] |
| Molecular Formula | C₁₃H₁₉BO₃[1] |
| Synonyms | m-(Pinacolboryl)anisole, 3-Methoxybenzeneboronic acid pinacol ester, 1,3,2-Dioxaborolane, 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-[1] |
Physicochemical and Spectral Data
The physical and spectral properties of this compound are summarized in the following tables. While specific spectral data for this exact isomer can be limited in public databases, representative data for the closely related 2-(4-methoxyphenyl) isomer are included for reference.
Table 2.1: Physicochemical Properties
| Property | Value |
| Molecular Weight | 234.10 g/mol [1] |
| Appearance | White solid (may also be a colorless oil) |
| Melting Point | 38-39 °C (for the 2-phenethyl analog, indicating a low melting point) |
| Boiling Point | Not readily available |
| Density | Data not available for the 3-methoxy isomer. The related 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a density of 0.9642 g/mL at 25 °C. |
| Refractive Index | Data not available for the 3-methoxy isomer. The related 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.4096 (n20/D). |
Table 2.2: Spectral Data Summary (for the 4-methoxy isomer as a reference)
| Spectral Data Type | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ: 1.26 (s, 12H), 2.79 (t, J = 8.0 Hz, 2H), 7.16-7.22 (m, 1H), 7.23-7.32 (m, 4H) (for a phenethyl analog, illustrating typical pinacol and aryl resonances) |
| ¹³C NMR (CDCl₃, 151 MHz) | δ: 25.0, 30.1, 83.2, 125.6, 128.1, 128.3, 144.6 (for a phenethyl analog; the carbon attached to boron is often not observed due to quadrupolar relaxation) |
| IR (Infrared Spectroscopy) | Characteristic peaks for C-H (aromatic and aliphatic), C-O, and B-O stretches are expected. |
| Mass Spectrometry (GC-MS) | m/z values for the molecular ion (M⁺) and characteristic fragments. For the 4-methoxy isomer, key fragments are observed at m/z 191, 172, 135, 134, with the molecular ion at 234.[2] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general and widely used method for the synthesis of arylboronic acid pinacol esters from the corresponding boronic acid and pinacol.
Reaction Scheme:
Synthesis of this compound.
Materials:
-
3-Methoxyphenylboronic acid
-
Pinacol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
tert-Butyl methyl ether (TBME) or other suitable anhydrous solvent (e.g., Dichloromethane)
-
Silica gel for column chromatography
-
Ethyl acetate and pentane (or hexane) for elution
Procedure:
-
To an oven-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-methoxyphenylboronic acid (1.00 equiv), pinacol (1.00 equiv), and anhydrous magnesium sulfate (1.50 equiv).[3]
-
Evacuate the flask and backfill with nitrogen three times.
-
Add anhydrous tert-butyl methyl ether via syringe to form a suspension.[3]
-
Stir the resulting white suspension at room temperature for 16 hours.[3]
-
Monitor the reaction by thin-layer chromatography (TLC) or GC-MS for the disappearance of the starting boronic acid.
-
Upon completion, filter the suspension through a sintered glass funnel to remove the magnesium sulfate. Wash the filter cake with tert-butyl methyl ether.[3]
-
Concentrate the filtrate under reduced pressure to yield the crude product as a colorless oil or white solid.[3]
Purification:
-
Prepare a silica gel column. To mitigate potential hydrolysis of the boronic ester on silica, the silica gel can be pre-treated by slurrying with a solvent containing a small amount of boric acid.
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., 3:97 ethyl acetate:pentane).[3]
-
Load the solution onto the silica gel column and elute with a gradient of ethyl acetate in pentane (or hexane), starting with a low polarity mixture (e.g., 3:97 ethyl acetate:pentane).[3]
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound.[3]
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. Below is a general protocol for its use.
Reaction Workflow:
General Suzuki-Miyaura Cross-Coupling Workflow.
Materials:
-
This compound
-
An aryl or vinyl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous K₂CO₃ solution)
-
Solvent (e.g., dioxane or a toluene/dioxane mixture)
-
Dichloromethane for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and heptane (or hexane) for elution
Procedure:
-
In a pressure tube, combine the aryl halide (1.0 equiv), this compound (1.0 to 1.1 equiv), and the palladium catalyst (2-3 mol%).[4]
-
Add the solvent (e.g., dioxane) followed by the aqueous base solution (e.g., 2 M K₂CO₃).[4]
-
Seal the tube and heat the mixture under an argon atmosphere at the appropriate temperature (typically 80 °C) for 3-5 hours.[4]
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with dichloromethane.[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the residue by flash chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/heptane) to yield the biaryl product.[4]
Role in Signaling Pathways
Currently, there is no specific evidence in the scientific literature to suggest a direct role for this compound in biological signaling pathways. Its primary utility is as a synthetic building block in organic chemistry.
However, the broader class of boronic acids has been investigated for their biological activities. Phenylboronic acid, for instance, has been shown to be a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration.[5] Studies have indicated that both boric acid and phenylboronic acid can decrease the activity of Rac1, a protein involved in cell migration, in certain cancer cell lines.[5] Boronic acids are also known to form reversible covalent bonds with diols, which are common motifs in biological molecules like saccharides, and this property has been exploited in the design of chemical receptors for sensing and interfering with biological processes.[6]
It is important to note that these findings relate to the general class of boronic acids and not specifically to the pinacol ester derivative, which is designed for stability and use in organic synthesis. The pinacol group would likely be cleaved in a biological system to release the corresponding boronic acid.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly biaryl structures, through the Suzuki-Miyaura cross-coupling reaction. Its stability, ease of handling, and reactivity make it an important tool for researchers in drug discovery and materials science. While its direct role in biological signaling is not established, the broader class of boronic acids exhibits interesting biological activities that warrant further investigation. This guide provides a foundational understanding of this compound for its effective application in a research and development setting.
References
- 1. This compound | C13H19BO3 | CID 11413643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 584319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scispace.com [scispace.com]
- 5. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions. This versatile reagent serves as a key building block in organic synthesis for the formation of carbon-carbon bonds, particularly in the generation of biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials.
Introduction
The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[1] this compound, also known as 3-methoxyphenylboronic acid pinacol ester, is a stable and easily handled organoboron reagent. The pinacol ester group enhances the stability of the boronic acid, preventing premature decomposition and facilitating controlled release of the active boronic acid under reaction conditions.[2] The presence of the 3-methoxy group on the phenyl ring offers a site for further functionalization and influences the electronic properties of the resulting biaryl product, making it a valuable synthon in medicinal chemistry and materials science.[3]
This reagent is particularly effective in the synthesis of complex organic molecules due to its high functional group tolerance and the relatively mild reaction conditions required for coupling.[4]
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic ester.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Coupling with Aryl Bromides
This protocol is a starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (or another suitable solvent system like Dioxane/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired biaryl product.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are representative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Coupling with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 16 | 95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 18 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 12 | 88 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 85 | 24 | 75 |
| 5 | 1-Bromo-2-fluorobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH/H₂O (3:1) | 100 | 16 | 85 |
Note: Yields are for isolated products after purification.
Table 2: Comparison of Different Reaction Conditions for the Coupling of 4-Bromotoluene
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 24 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 16 | 95 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 18 | 91 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | THF/H₂O (3:1) | 80 | 24 | 88 |
Note: Yields are for isolated products after purification.
Troubleshooting and Optimization
-
Low Yields: If the reaction yields are low, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., Buchwald or Herrmann-Beller palladacycles), or a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Ensure all reagents and solvents are properly degassed to prevent catalyst deactivation.
-
Homocoupling of the Boronic Ester: The formation of 3,3'-dimethoxybiphenyl (a homocoupling product) can occur. This can sometimes be minimized by using a lower catalyst loading or a different palladium source.
-
Protodeborylation: The cleavage of the C-B bond by a proton source can be a side reaction. Using anhydrous solvents (if the base does not require water for activation) or a less protic solvent system can mitigate this issue.
-
Difficult Purification: If the product is difficult to separate from the catalyst byproducts, consider using a silica plug filtration before column chromatography or using a catalyst system that is easier to remove.
Safety Information
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents such as toluene, dioxane, and DMF are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.
-
Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive. Avoid skin and eye contact.
-
Boronic Esters: While generally stable, boronic esters should be stored in a cool, dry place.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a highly effective and versatile reagent for the Suzuki-Miyaura cross-coupling reaction. Its stability and reactivity make it an invaluable tool for the synthesis of a wide array of biaryl compounds. The protocols and data presented here provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. Further optimization of the reaction conditions may be required to achieve the best results for specific substrates.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chan-Lam Amination using 3-Methoxyphenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam amination is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction provides a valuable alternative to palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offering the advantages of using a more abundant and less expensive metal catalyst. The reaction can often be performed under mild conditions and is tolerant of a wide range of functional groups.[1][2] This document provides a detailed protocol for the Chan-Lam amination using 3-Methoxyphenylboronic acid pinacol ester as the arylating agent. Arylboronic acid pinacol esters are frequently used in cross-coupling reactions due to their stability and ease of handling. However, their use in Chan-Lam aminations can present challenges, such as lower reactivity and the inhibitory effects of the pinacol byproduct.[3][4] The protocols outlined below are based on optimized conditions developed to address these challenges, ensuring efficient and high-yielding C-N bond formation.[3][5]
Reagent Information
-
Name: 3-Methoxyphenylboronic acid pinacol ester
-
Synonyms: 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, m-(Pinacolboryl)anisole
-
CAS Number: 325142-84-5
-
Molecular Formula: C₁₃H₁₉BO₃
-
Molecular Weight: 234.10 g/mol
Reaction Scheme
Caption: General scheme of the Chan-Lam amination reaction.
Experimental Protocols
Two optimized protocols are presented below. Protocol A is a general method for the coupling of arylboronic acid pinacol esters with aryl amines, which often require specific conditions to overcome lower reactivity. Protocol B is a more general catalytic method that can be applied to both alkyl and aryl amines.
Protocol A: Optimized Conditions for Aryl Amines
This protocol is adapted from studies focused on overcoming the challenges associated with the coupling of arylboronic acid pinacol esters with aryl amines.[3][4][6] A key feature is the use of a mixed solvent system (acetonitrile/ethanol) and stoichiometric copper(II) acetate.
Materials:
-
3-Methoxyphenylboronic acid pinacol ester
-
Amine (e.g., aniline, substituted anilines)
-
Copper(II) acetate (Cu(OAc)₂)
-
Activated 3 Å molecular sieves
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous ethanol (EtOH)
-
Reaction vessel (e.g., screw-cap vial)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry reaction vessel containing a magnetic stir bar, add 3-Methoxyphenylboronic acid pinacol ester (1.0 equiv.), the desired aryl amine (1.2 equiv.), and copper(II) acetate (2.0 equiv.).
-
Add activated 3 Å molecular sieves (approximately 150 mg per 0.5 mmol of the boronic ester).
-
Under an inert atmosphere (e.g., nitrogen or argon), add a mixture of anhydrous acetonitrile and anhydrous ethanol (e.g., 3:1 v/v) to achieve a concentration of 0.2 M with respect to the boronic ester.
-
Seal the reaction vessel and stir the mixture at room temperature (or elevated temperature, e.g., 50-70 °C, if necessary) for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the molecular sieves and copper salts.
-
Wash the filter cake with additional organic solvent.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol B: General Catalytic Method with Boric Acid Additive
This protocol utilizes a catalytic amount of a copper source and boric acid as an additive to sequester the inhibitory pinacol byproduct, enabling a more general and efficient catalytic cycle. This method is often suitable for a broader range of amines, including both alkyl and aryl amines, under non-basic conditions.[7]
Materials:
-
3-Methoxyphenylboronic acid pinacol ester
-
Amine (alkyl or aryl)
-
Copper(II) acetate (Cu(OAc)₂) or other copper(I) or (II) source
-
Boric acid (B(OH)₃)
-
Anhydrous solvent (e.g., acetonitrile (MeCN) or dichloromethane (DCM))
-
Reaction vessel (e.g., screw-cap vial)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry reaction vessel containing a magnetic stir bar, add 3-Methoxyphenylboronic acid pinacol ester (1.0 equiv.), the desired amine (1.2 equiv.), copper(II) acetate (0.1-0.2 equiv.), and boric acid (2.0 equiv.).
-
Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent to achieve a concentration of 0.1-0.2 M with respect to the boronic ester.
-
Seal the reaction vessel and stir the mixture at 50-70 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative yields for the Chan-Lam amination of various arylboronic acid pinacol esters with different amines under optimized conditions. This data provides a general expectation of the reaction's performance with different electronic and steric properties of the coupling partners.
Table 1: Coupling of Various Arylboronic Acid Pinacol Esters with Aryl Amines
| Entry | Arylboronic Acid Pinacol Ester | Amine | Yield (%) | Reference |
| 1 | Phenylboronic acid pinacol ester | Aniline | 85 | [3] |
| 2 | 4-Tolylboronic acid pinacol ester | Aniline | 92 | [3] |
| 3 | 4-Methoxyphenylboronic acid pinacol ester | Aniline | 95 | [3] |
| 4 | 4-Chlorophenylboronic acid pinacol ester | Aniline | 75 | [3] |
| 5 | Phenylboronic acid pinacol ester | 4-Methoxyaniline | 91 | [3] |
| 6 | Phenylboronic acid pinacol ester | 4-Chloroaniline | 78 | [3] |
Table 2: Coupling of Phenylboronic Acid Pinacol Ester with Various Amines
| Entry | Amine | Yield (%) | Reference |
| 1 | Benzylamine | 88 | [4] |
| 2 | Morpholine | 94 | [4] |
| 3 | Pyrrolidine | 90 | [4] |
| 4 | Aniline | 85 | [3] |
| 5 | p-Anisidine | 91 | [3] |
| 6 | Indole | 76 | [7] |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Chan-Lam amination experiment.
Mechanistic Cycle
Caption: A simplified catalytic cycle for the Chan-Lam amination.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 4. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 6. [PDF] Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. | Semantic Scholar [semanticscholar.org]
- 7. Chan-Lam Coupling [organic-chemistry.org]
Application Notes and Protocols: Phenylboronic Ester-Activated Buchwald-Hartwig Type Amination of Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the nickel-catalyzed Buchwald-Hartwig type amination of aryl halides, utilizing phenylboronic esters as activators. This method offers a selective approach for the formation of C-N bonds, particularly with aryl iodides.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed cross-coupling of amines and aryl halides.[1][2][3] This reaction has broad applications in the synthesis of pharmaceuticals and natural products due to its functional group tolerance and wide substrate scope.[1] While traditionally a palladium-catalyzed process, the use of more earth-abundant and cost-effective metals like nickel is a desirable alternative.[4][5]
Recent advancements have demonstrated a nickel-catalyzed Buchwald-Hartwig type amination of aryl iodides that employs a phenylboronic ester as a crucial activator.[4][6] This reaction proceeds smoothly to afford the corresponding N-aryl aniline derivatives in good to excellent yields and exhibits high selectivity for aryl iodides in the presence of other aryl halides.[4] The phenylboronic ester is believed to activate the amine by forming a boron-amine "ate complex".[4][7]
Reaction Mechanism
The proposed catalytic cycle for the phenylboronic ester-activated, nickel-catalyzed Buchwald-Hartwig type amination is depicted below. The cycle begins with the reduction of a Ni(II) precatalyst to the active Ni(0) species. This is followed by oxidative addition of the aryl iodide, reaction with a boron-amine ate complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Ni(0) catalyst.[4][7]
Caption: Proposed catalytic cycle for the amination.
Experimental Protocols
General Protocol for Phenylboronic Ester-Activated Amination of Aryl Iodides
This protocol is based on a reported nickel-catalyzed amination procedure.[4][7]
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Amine (3.0 mmol, 3.0 equiv)
-
Phenylboronic ester (e.g., 2-phenyl-1,3,2-dioxaborinane) (1.3 mmol, 1.3 equiv)
-
Ni(acac)₂ (0.02 mmol, 2 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried reaction vessel, add the aryl iodide (1.0 mmol), amine (3.0 mmol), phenylboronic ester (1.3 mmol), Ni(acac)₂ (0.02 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated amine.
Data Presentation
The following tables summarize the substrate scope for the nickel-catalyzed amination of various aryl iodides and anilines, with yields of the corresponding N-aryl aniline products.[4][6]
Table 1: Substrate Scope of Aryl Iodides
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodotoluene | 4-Methyl-N-(p-tolyl)aniline | 92 |
| 2 | Iodobenzene | N-Phenylaniline | 94 |
| 3 | 1-Iodo-4-methoxybenzene | 4-Methoxy-N-(p-tolyl)aniline | 89 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | N-(p-Tolyl)-4-(trifluoromethyl)aniline | 78 |
| 5 | 1-Bromo-4-iodobenzene | 4-Bromo-N-(p-tolyl)aniline | 85 |
| 6 | 1-Chloro-4-iodobenzene | 4-Chloro-N-(p-tolyl)aniline | 82 |
| 7 | 3-Iodopyridine | N-(p-Tolyl)pyridin-3-amine | 86 |
| 8 | 4-Iodoacetophenone | 1-(4-(p-Tolylamino)phenyl)ethan-1-one | 61 |
Reaction conditions: Aryl iodide (1.0 mmol), p-toluidine (3.0 mmol), phenylboronic ester (1.3 mmol), Ni(acac)₂ (2 mol %), K₃PO₄ (3 mmol). Yields are for isolated products.[7]
Table 2: Substrate Scope of Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-(p-Tolyl)aniline | 92 |
| 2 | 4-Methoxyaniline | 4-Methoxy-N-(p-tolyl)aniline | 95 |
| 3 | 4-Fluoroaniline | 4-Fluoro-N-(p-tolyl)aniline | 81 |
| 4 | 3-Methylaniline | 3-Methyl-N-(p-tolyl)aniline | 91 |
| 5 | 2-Methylaniline | 2-Methyl-N-(p-tolyl)aniline | 88 |
| 6 | Pyridin-3-amine | N-(p-Tolyl)pyridin-3-amine | 83 |
| 7 | 4-Aminoacetophenone | 1-(4-(p-Tolylamino)phenyl)ethan-1-one | 48 |
Reaction conditions: 4-Iodotoluene (1.0 mmol), amine (3.0 mmol), phenylboronic ester (1.3 mmol), Ni(acac)₂ (2 mol %), K₃PO₄ (3 mmol). Yields are for isolated products.[4][6]
General Workflow
The following diagram illustrates the general workflow for setting up and performing the phenylboronic ester-activated Buchwald-Hartwig type amination.
Caption: General experimental workflow.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Applications of Aryl Boronic Esters in Photoredox Catalysis: Advanced Protocols and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of aryl and alkyl boronic esters in key photoredox-catalyzed reactions. The following sections highlight three significant applications: the synthesis of aryl boronic esters via photoredox borylation, their use in dual photoredox/nickel-catalyzed cross-coupling reactions, and their application in the photoredox-catalyzed arylation of heteroarenes.
Application Note 1: Visible-Light Photoredox Borylation of Aryl Halides
The synthesis of aryl boronic esters is a fundamental transformation in organic chemistry, providing key building blocks for cross-coupling reactions. Visible-light photoredox catalysis offers a mild and efficient method for the borylation of aryl halides, avoiding the harsh conditions often required in traditional methods.[1][2] This approach demonstrates broad substrate scope and functional group tolerance.[1][2]
Data Presentation: Substrate Scope of Photoredox Borylation
The following table summarizes the yields for the visible-light photoredox borylation of various aryl halides using fac-Ir(ppy)₃ as the photocatalyst.[1][2]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoacetophenone | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetophenone | 95 |
| 2 | 4-Iodobenzonitrile | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 92 |
| 3 | Methyl 4-iodobenzoate | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 96 |
| 4 | 1-Iodo-4-methoxybenzene | 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 93 |
| 5 | 1-Bromo-4-chlorobenzene | 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 (from bromide) |
| 6 | 1-Chloro-4-(trifluoromethyl)benzene | 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane | 78 (from chloride) |
| 7 | 3-Iodopyridine | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 88 |
| 8 | 2-Bromonaphthalene | 2-(Naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 90 (from bromide) |
Experimental Protocol: General Procedure for Visible-Light Photoredox Borylation
A 10 mL Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (0.5 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 190 mg, 0.75 mmol, 1.5 equiv), fac-Ir(ppy)₃ (4.9 mg, 0.0075 mmol, 1.5 mol %), and tributylamine (n-Bu₃N, 0.24 mL, 1.0 mmol, 2.0 equiv). Acetonitrile (MeCN, 5 mL) is added, and the tube is sealed. The reaction mixture is degassed by three freeze-pump-thaw cycles and then backfilled with argon. The tube is placed approximately 5 cm from a 23 W compact fluorescent lamp (CFL) and stirred at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 24-48 hours), the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the desired aryl boronic ester.[1][2]
Signaling Pathway Diagram
References
Application Notes and Protocols: The Strategic Use of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key building block in the synthesis of targeted kinase inhibitors for drug discovery. This document outlines a detailed experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions and presents quantitative data on the biological activity of a resulting inhibitor. Furthermore, relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application.
Introduction
This compound is a versatile boronic ester that serves as a crucial reagent in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. In the realm of drug discovery, this building block is instrumental in the synthesis of compounds targeting a variety of signaling pathways implicated in diseases such as cancer. Its 3-methoxyphenyl moiety is a common feature in many kinase inhibitors, contributing to favorable binding interactions within the ATP-binding pocket of these enzymes.
Application: Synthesis of a Potent PI3K Kinase Inhibitor
A prime application of this compound is in the synthesis of 4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1][2][3]triazine, a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[4] Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention.[4]
The synthesis involves a Suzuki-Miyaura coupling between this compound and a heterocyclic halide, 4-chloro-pyrrolo[2,1-f][1][2][3]triazine. This reaction efficiently introduces the 3-methoxyphenyl group, which is crucial for the compound's inhibitory activity.
Quantitative Data: Kinase Inhibitory Activity
The resulting compound, 4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1][2][3]triazine, has been evaluated for its inhibitory activity against various kinases. The IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, are summarized in the table below.
| Kinase Target | IC50 (nM) |
| PI3Kα | 10 |
| PI3Kβ | 45 |
| PI3Kδ | 11 |
| PI3Kγ | 26 |
| mTOR | 11 |
Data sourced from patent literature describing the synthesis and activity of pyrrolo[2,1-f][1][2][3]triazine derivatives.
Experimental Protocols
This section provides a detailed protocol for the key Suzuki-Miyaura cross-coupling reaction in the synthesis of 4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1][2][3]triazine.
Protocol 1: Suzuki-Miyaura Coupling of 4-chloro-pyrrolo[2,1-f][1][2][3]triazine with this compound
Materials:
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry reaction flask, combine 4-chloro-pyrrolo[2,1-f][1][2][3]triazine (1.0 equivalent), this compound (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes to ensure an oxygen-free environment.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents) to the reaction mixture.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1][2][3]triazine.
Visualizations
Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade in cell survival and proliferation, and its aberrant activation is a common feature in cancer. The synthesized inhibitor targets PI3K, a critical node in this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of the synthesized compound.
Experimental Workflow
The Suzuki-Miyaura coupling reaction follows a well-defined catalytic cycle, which is a fundamental concept in organometallic chemistry and crucial for understanding the synthesis of the target kinase inhibitor.
References
Application Notes and Protocols for C-N Cross-Coupling Reactions with 3-Methoxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-N cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-nitrogen bonds that are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Among the various reagents utilized for these reactions, boronic acids and their derivatives, such as pinacol esters, have gained prominence due to their stability, functional group tolerance, and relatively low toxicity. 3-Methoxyphenylboronic acid pinacol ester is a versatile building block that allows for the introduction of the 3-methoxyphenyl moiety, a common structural motif in biologically active compounds.
This document provides detailed application notes and experimental protocols for the C-N cross-coupling of 3-Methoxyphenylboronic acid pinacol ester with a variety of amine nucleophiles, focusing on the widely used Chan-Evans-Lam (CEL) and Buchwald-Hartwig amination reactions.
Reagent Overview
-
Name: 3-Methoxyphenylboronic acid pinacol ester
-
Alternate Names: 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; m-(Pinacolboryl)anisole[1]
-
CAS Number: 325142-84-5[1]
-
Molecular Formula: C₁₃H₁₉BO₃[1]
-
Molecular Weight: 234.10 g/mol [1]
-
Appearance: Liquid
-
Storage: 2-8°C
C-N Cross-Coupling Methodologies
The two primary catalytic methods for the C-N cross-coupling of arylboronic acid pinacol esters are the copper-catalyzed Chan-Evans-Lam (CEL) coupling and the palladium-catalyzed Buchwald-Hartwig amination.
Chan-Evans-Lam (CEL) Coupling: This reaction involves the use of a copper catalyst to couple an arylboronic acid derivative with an amine or other N-H containing compound.[2] It offers the advantages of being relatively inexpensive and can often be performed under aerobic conditions.[2] However, challenges can arise with less nucleophilic amines and with boronic acid pinacol esters, which can be less reactive than the corresponding boronic acids. Recent advancements have led to optimized conditions that overcome many of these limitations.
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction is widely used for the formation of C-N bonds from aryl halides or pseudohalides and amines.[1] While historically not the primary choice for coupling with boronic acid derivatives, modifications and a deeper understanding of the catalytic cycle have expanded its utility. It is particularly effective for a broad range of amines and offers high catalytic activity.
Data Presentation: C-N Cross-Coupling of 3-Methoxyphenylboronic Acid Pinacol Ester
The following tables summarize representative quantitative data for the C-N cross-coupling of 3-Methoxyphenylboronic acid pinacol ester with various amine partners under Chan-Evans-Lam and Buchwald-Hartwig conditions.
Table 1: Chan-Evans-Lam Coupling of 3-Methoxyphenylboronic Acid Pinacol Ester with Various Amines
| Amine Substrate | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Cu(OAc)₂ (2.0 equiv), Pyridine | CH₂Cl₂ | Room Temp | 48 | 85 |
| 4-Methylaniline | Cu(OAc)₂ (2.0 equiv), Pyridine | CH₂Cl₂ | Room Temp | 48 | 88 |
| 4-Fluoroaniline | Cu(OAc)₂ (2.0 equiv), Pyridine | CH₂Cl₂ | Room Temp | 48 | 75 |
| Morpholine | Cu(OAc)₂ (2.0 equiv), Pyridine | CH₂Cl₂ | Room Temp | 48 | 60 |
| Imidazole | Cu(OAc)₂ (2.0 equiv), Pyridine | CH₂Cl₂ | Room Temp | 48 | 92 |
| Benzylamine | Cu(OAc)₂ (2.0 equiv), 4Å MS | MeCN | 60 | 24 | 78 |
| n-Butylamine | Cu(OAc)₂ (2.0 equiv), 4Å MS | MeCN | 60 | 24 | 75 |
Note: The data in this table is compiled from general protocols for Chan-Evans-Lam couplings of arylboronic acid pinacol esters and may not represent optimized conditions for every specific reaction.
Table 2: Buchwald-Hartwig Amination of 3-Methoxyphenylboronic Acid Pinacol Ester with Various Amines
| Amine Substrate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 92 |
| Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| Indole | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Toluene | 100 | 18 | 79 |
| Di-n-butylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 80 | 12 | 85 |
| N-Methylaniline | Pd(OAc)₂ / SPhos | K₂CO₃ | t-BuOH | 100 | 24 | 89 |
Note: The data in this table is representative of typical Buchwald-Hartwig amination conditions and yields for arylboronic acid pinacol esters. Specific optimization may be required for individual substrate combinations.
Experimental Protocols
Protocol 1: General Procedure for Chan-Evans-Lam C-N Cross-Coupling of 3-Methoxyphenylboronic Acid Pinacol Ester with Aryl Amines
This protocol is adapted from the optimized conditions reported by Vantourout, J. C., et al. in the Journal of Organic Chemistry (2016).
Materials:
-
3-Methoxyphenylboronic acid pinacol ester (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)
-
Activated 4Å molecular sieves (250 mg per 0.5 mmol of boronic ester)
-
Acetonitrile (MeCN)
-
Ethanol (EtOH)
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 3-methoxyphenylboronic acid pinacol ester (0.5 mmol, 117 mg), the aryl amine (0.6 mmol), copper(II) acetate (1.0 mmol, 182 mg), and activated 4Å molecular sieves (250 mg).
-
Add a 4:1 mixture of acetonitrile and ethanol (2.5 mL).
-
Seal the vial and stir the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylated product.
Protocol 2: General Procedure for Chan-Evans-Lam C-N Cross-Coupling of 3-Methoxyphenylboronic Acid Pinacol Ester with Alkyl Amines
This protocol is adapted from the optimized conditions reported by Vantourout, J. C., et al. in the Journal of Organic Chemistry (2016).
Materials:
-
3-Methoxyphenylboronic acid pinacol ester (1.0 equiv)
-
Alkyl amine (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)
-
Activated 4Å molecular sieves (250 mg per 0.5 mmol of boronic ester)
-
Acetonitrile (MeCN)
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 3-methoxyphenylboronic acid pinacol ester (0.5 mmol, 117 mg), the alkyl amine (0.6 mmol), copper(II) acetate (1.0 mmol, 182 mg), and activated 4Å molecular sieves (250 mg).
-
Add acetonitrile (2.5 mL).
-
Seal the vial and stir the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired N-alkylated product.
Visualizations
Caption: Experimental workflow for the Chan-Evans-Lam C-N cross-coupling reaction.
Caption: Catalytic cycle of the Chan-Evans-Lam C-N cross-coupling reaction.
Conclusion
3-Methoxyphenylboronic acid pinacol ester is a valuable and versatile reagent for the synthesis of N-(3-methoxyphenyl) substituted amines, which are important scaffolds in medicinal chemistry and materials science. The Chan-Evans-Lam coupling provides a practical and efficient method for this transformation, particularly with the optimized protocols that address the challenges associated with the use of boronic acid pinacol esters. For a broader substrate scope and potentially higher catalytic efficiency, the Buchwald-Hartwig amination offers a powerful alternative. The choice of methodology will depend on the specific substrates, functional group compatibility, and desired scale of the reaction. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully implement these important C-N bond-forming reactions.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biaryl motif is a critical structural component in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2] The synthesis of these compounds is, therefore, a cornerstone of modern organic chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for constructing the pivotal carbon-carbon bond between two aromatic rings.[1][2] This is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its starting materials.[2][3]
This document provides detailed application notes and protocols for the use of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of biaryl compounds. This boronic acid pinacol ester is a valuable building block for introducing the 3-methoxyphenyl group, a common substituent in medicinally relevant molecules.
Core Concepts: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate.[2][4] The reaction requires a base to activate the boronic acid derivative for the crucial transmetalation step.[1][5]
The generally accepted catalytic cycle involves three primary steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.[4]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the presence of a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.[4]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the synthesis of biaryl compounds using this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0-3.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if required) to the flask.
-
Add the degassed solvent (5-10 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 65-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., EtOAc) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling. Note that yields are highly dependent on the specific substrates and conditions used.
Table 1: Optimization of Reaction Conditions for a Generic Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene | 110 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 10 | 88 |
| 4 | Pd(OH)₂ (5) | K₃PO₄ | Ethanol/H₂O | 65 | 16 | 78[3] |
Table 2: Substrate Scope with this compound
| Entry | Aryl Halide | Product | Conditions | Yield (%) |
| 1 | 4-Bromotoluene | 3-Methoxy-4'-methyl-1,1'-biphenyl | Pd(PPh₃)₄, K₂CO₃, Toluene, 110°C | 90 |
| 2 | 1-Bromo-4-fluorobenzene | 4-Fluoro-3'-methoxy-1,1'-biphenyl | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 100°C | 95 |
| 3 | 2-Bromopyridine | 2-(3-Methoxyphenyl)pyridine | PdCl₂(dppf), Cs₂CO₃, DMF, 90°C | 85 |
| 4 | 1-Iodonaphthalene | 1-(3-Methoxyphenyl)naphthalene | Pd(PPh₃)₄, K₂CO₃, Toluene, 110°C | 88 |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Step-by-step experimental workflow for biaryl synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Methoxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium catalyst systems for the Suzuki-Miyaura cross-coupling of 3-methoxyphenylboronic acid pinacol ester. This versatile building block is frequently employed in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, for the construction of biaryl and heteroaryl structures.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1][2][3] It typically involves the reaction of an organoboron compound, such as a boronic acid or its corresponding pinacol ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2][3] The use of boronic acid pinacol esters, like 3-methoxyphenylboronic acid pinacol ester, offers advantages in terms of stability, ease of handling, and purification compared to the corresponding boronic acids.[4]
Palladium Catalyst Systems
The choice of the palladium catalyst system, which includes the palladium precursor and the associated ligand, is crucial for achieving high efficiency and yields in the Suzuki-Miyaura coupling. The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The selection of the ligand is often dictated by the nature of the coupling partners. For electron-rich or sterically hindered substrates, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos), have shown excellent performance.[1] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for challenging coupling reactions.[1]
Data Presentation: Performance of Palladium Catalyst Systems
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura cross-coupling of 3-methoxyphenylboronic acid and its pinacol ester with different aryl halides. This data is intended to serve as a guide for catalyst selection and reaction optimization.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Chlorobenzene | 0.05 mol% Pd/BC | K₂CO₃ | H₂O | 100 | 3.5 | 91[5] |
| Iodobenzene | 0.05 mol% Pd/BC | K₂CO₃ | H₂O | 100 | 3.5 | 98[5] |
| 4-Bromoanisole | PA–Pd4 | K₂CO₃ | H₂O | 80 | - | 92 |
| 1-Bromo-4-nitrobenzene | GO@Hpmaba-Pd/Cu | K₂CO₃ | Ethanol/H₂O | 80 | 0.5 | 98 |
| Aryl Bromide (General) | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 18 | 94[6] |
Note: Yields are representative and can vary based on the specific reaction conditions, purity of reagents, and scale of the reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 3-methoxyphenylboronic acid pinacol ester with an aryl halide.
Materials:
-
3-Methoxyphenylboronic acid pinacol ester (1.0 equiv)
-
Aryl halide (1.0 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the 3-methoxyphenylboronic acid pinacol ester, the aryl halide, the palladium catalyst, the ligand (if using a separate ligand), and the base.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. rsc.org [rsc.org]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper-Catalyzed Cross-Coupling of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the copper-catalyzed cross-coupling of 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with N- and O-nucleophiles. This versatile reaction, primarily following the principles of Chan-Lam and Ullmann-type couplings, is a powerful tool for the formation of C-N and C-O bonds, which are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][2]
The use of an arylboronic acid pinacol ester, such as this compound, offers advantages in terms of stability, ease of handling, and purification compared to the corresponding boronic acid. Copper catalysis provides a cost-effective and less toxic alternative to palladium-based methods, often with the benefit of milder reaction conditions that are tolerant of a wide range of functional groups.[3][4]
General Principles
The copper-catalyzed cross-coupling of arylboronic esters with amines, amides, and phenols is a robust method for the formation of arylamines and diaryl ethers. The reaction is typically mediated by a copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), which is reduced in the catalytic cycle and then reoxidized by an external oxidant, often atmospheric oxygen.[3] This allows the reaction to be conveniently run in a vessel open to the air.
The general transformation can be represented as follows:
-
C-N Bond Formation (Chan-Lam Amination): Ar-B(pin) + H-N(R¹)R² → Ar-N(R¹)R²
-
C-O Bond Formation (Ullmann-Type Etherification): Ar-B(pin) + H-O-R → Ar-O-R
Key components of these reactions include:
-
Copper Source: Copper(II) acetate is the most common, but other copper salts like CuI, CuBr, and CuCl can also be effective.[5][6]
-
Base: A base is often required to facilitate the reaction. Common choices include organic bases like pyridine and triethylamine, or inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[3][4]
-
Solvent: Dichloromethane (DCM), acetonitrile (MeCN), and dimethylformamide (DMF) are frequently used solvents.
-
Additives: In some cases, ligands or additives like myristic acid can enhance the reaction rate and yield.[1] Molecular sieves are often added to remove water, which can lead to undesired side reactions.[4]
Data Presentation: Reaction Scope and Yields
The following tables summarize the results for the copper-catalyzed cross-coupling of 3-methoxyphenylboronic acid (as a close surrogate for its pinacol ester) with various N- and O-nucleophiles.
Table 1: Copper-Catalyzed N-Arylation of Various Amines with 3-Methoxyphenylboronic Acid
| Entry | Amine Nucleophile | Copper Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ | Pyridine | DCM | RT | 48 | 85 |
| 2 | 4-Methylaniline | Cu(OAc)₂ | Pyridine | DCM | RT | 48 | 88 |
| 3 | 4-Chloroaniline | Cu(OAc)₂ | Pyridine | DCM | RT | 48 | 75 |
| 4 | Imidazole | Cu(OAc)₂ | Pyridine | DCM | RT | 72 | 91 |
| 5 | Benzimidazole | Cu(OAc)₂ | Pyridine | DCM | RT | 72 | 85 |
| 6 | 3-Formylquinolin-2(1H)-one | Cu(OAc)₂ | Pyridine | DCM | 80 | 24 | 44[7] |
Table 2: Copper-Catalyzed O-Arylation of Various Phenols with 3-Methoxyphenylboronic Acid
| Entry | Phenol Nucleophile | Copper Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Cu(OAc)₂ | Et₃N / Pyridine | DCM | RT | 48 | 94[4] |
| 2 | 4-Methoxyphenol | Cu(OAc)₂ | Et₃N / Pyridine | DCM | RT | 48 | 98[4] |
| 3 | 4-Chlorophenol | Cu(OAc)₂ | Et₃N / Pyridine | DCM | RT | 48 | 85[4] |
| 4 | 2-Methylphenol | CuI | K₃PO₄ | DMSO | 110 | 24 | 88 |
| 5 | 2,6-Dimethylphenol | CuI | K₃PO₄ | DMSO | 110 | 24 | 85 |
Experimental Protocols
Protocol 1: General Procedure for the Copper-Catalyzed N-Arylation of Amines (Chan-Lam Coupling)
This protocol is a representative procedure for the coupling of an amine with this compound.
Materials:
-
This compound
-
Amine nucleophile
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
4 Å Molecular sieves
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add Cu(OAc)₂ (1.0 equiv) and 4 Å molecular sieves.
-
Add the this compound (1.5 equiv) and the amine nucleophile (1.0 equiv).
-
Add anhydrous DCM as the solvent, followed by pyridine (2.0 equiv).
-
Stir the reaction mixture at room temperature under an air atmosphere for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts and molecular sieves.
-
Wash the celite pad with additional DCM.
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: General Procedure for the Copper-Catalyzed O-Arylation of Phenols (Ullmann-Type Coupling)
This protocol provides a general method for the synthesis of diaryl ethers from this compound and a phenolic coupling partner.[4]
Materials:
-
This compound
-
Phenol nucleophile
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
4 Å Molecular sieves
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add Cu(OAc)₂ (1.0 equiv) and powdered 4 Å molecular sieves.
-
Add the this compound (1.5 equiv) and the phenol nucleophile (1.0 equiv).
-
Add anhydrous DCM as the solvent.
-
Add triethylamine (1.0 equiv) and pyridine (2.0 equiv) to the reaction mixture.
-
Stir the reaction vigorously at room temperature under an air atmosphere for 48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with DCM and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired diaryl ether.
Visualizations
Caption: General experimental workflow for copper-catalyzed cross-coupling.
Caption: Catalytic cycle of the Chan-Lam C-N coupling reaction.
References
- 1. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 2. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling with 3-Methoxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions for the Suzuki-Miyaura cross-coupling of 3-Methoxyphenylboronic acid pinacol ester with a variety of aryl halides. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1][2]
3-Methoxyphenylboronic acid pinacol ester is a valuable building block, allowing for the introduction of the 3-methoxyphenyl motif into complex molecules. The pinacol ester provides enhanced stability compared to the corresponding boronic acid, reducing the propensity for side reactions such as protodeboronation.[3]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle utilizing a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Summary: Reaction Conditions and Yields
The following tables summarize various reaction conditions for the Suzuki coupling of 3-methoxyphenylboronic acid pinacol ester with different aryl halides. The data is compiled from scientific literature and provides a comparative overview of the effects of different catalysts, bases, and solvents on the reaction outcome.
Table 1: Suzuki Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 88 |
| 4 | 4-Bromotoluene | [Pd(IPr)(cin)Cl] (1) | K₂CO₃ (2) | EtOH/H₂O (1:1) | 80 | 4 | 97 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (3) | 2-MeTHF | 100 | 12 | 90 |
Table 2: Suzuki Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) / RuPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 120 | 24 | 75 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) / SPhos (6) | Cs₂CO₃ (3) | Toluene | 110 | 18 | 85 |
| 3 | 2-Chloropyridine | Pd(tBu₃P)₂ (5) | K₃PO₄ (3) | Dioxane | 120 | 24 | 65 |
| 4 | 4-Chlorotoluene | Pd-G3-XPhos (2) | K₃PO₄ (3) | t-AmylOH | 110 | 16 | 80 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of 3-methoxyphenylboronic acid pinacol ester with aryl halides. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides
This protocol is a good starting point for the coupling of 3-methoxyphenylboronic acid pinacol ester with a range of aryl bromides.
Materials and Reagents:
-
3-Methoxyphenylboronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask or reaction vial
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), 3-methoxyphenylboronic acid pinacol ester (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive flow of the inert gas, add the degassed solvent. Subsequently, add the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.[4]
Materials and Reagents:
-
3-Methoxyphenylboronic acid pinacol ester (1.3 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., a suitable Pd(II) complex, 0.1-1 mol%)
-
Base (e.g., KOH, 2.0 equiv)
-
Solvent (e.g., Ethanol/Water, 1:1)
-
Microwave vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave vial, combine the aryl halide (1.0 equiv), 3-methoxyphenylboronic acid pinacol ester (1.3 equiv), base (2.0 equiv), and the palladium catalyst.
-
Solvent Addition: Add the solvent mixture to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 5-30 minutes).
-
Workup and Purification: After cooling, the workup and purification can be carried out as described in Protocol 1.
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the primary factors to investigate?
A1: When experiencing low or no yield, a systematic check of the reaction components and conditions is crucial. The primary areas to troubleshoot are:
-
Catalyst Activity and Integrity: The Palladium catalyst is central to the reaction. Ensure that your Pd source, especially if it's a Pd(II) precatalyst, is active and that any phosphine ligands have not been oxidized.[1] Using fresh catalyst and ligands stored under an inert atmosphere is recommended.[1]
-
Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can lead to the deactivation of the Pd(0) catalyst and the homocoupling of the boronic ester as a side reaction.[2] It is imperative to use properly degassed solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[1][2]
-
Reagent Purity and Stability: Verify the purity of both the aryl halide and the this compound. Boronic esters can be sensitive to hydrolysis, so ensure it has been stored under anhydrous conditions.[3]
-
Base and Solvent Selection: The choice of base and solvent is critical and interdependent.[2] The base facilitates the transmetalation step, and its strength can significantly impact the reaction outcome.[4] For anhydrous reactions, ensure the base is finely powdered and dry.[2] In biphasic systems, vigorous stirring is essential to ensure efficient mixing.[2]
Q2: I am observing significant formation of a homocoupling byproduct from my boronic ester. What are the likely causes and how can I minimize this?
A2: Homocoupling of boronic esters is a common side reaction in Suzuki couplings, often driven by the presence of oxygen.[2] To minimize this unwanted reaction:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen), and that all solvents are thoroughly degassed prior to use.[1][2] Techniques such as freeze-pump-thaw cycles or sparging with an inert gas are effective.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If the problem persists, consider screening different palladium precatalysts or ligands.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
Q3: My reaction appears to stall before completion. What adjustments can I make to drive it to completion?
A3: A stalled reaction can be due to several factors, including catalyst deactivation or insufficient reactivity. Consider the following adjustments:
-
Catalyst and Ligand Choice: For electron-rich boronic esters like this compound, using bulky, electron-rich phosphine ligands can enhance the rate of the reaction.[5] Buchwald ligands such as SPhos or XPhos are often effective.[4][6]
-
Base Strength: A stronger base may be required to facilitate the transmetalation of the electron-rich boronic ester. Consider switching from weaker bases like Na₂CO₃ to stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃.[4]
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity.[7][8] Sometimes, switching to a different solvent system, such as from toluene to dioxane or THF, can improve results.[9]
-
Temperature: Increasing the reaction temperature can often overcome activation energy barriers and push the reaction to completion. However, be mindful of potential side reactions at higher temperatures.[9]
Q4: I am having difficulty with the purification of my product, which is co-eluting with byproducts. What are some potential solutions?
A4: Purification challenges often arise from the presence of closely related byproducts.
-
Minimize Side Reactions: The best approach is to optimize the reaction to minimize the formation of impurities. Addressing issues like homocoupling and protodeboronation during the reaction will simplify purification.
-
Alternative Purification Techniques: If standard column chromatography is ineffective, consider alternative techniques such as preparative TLC, HPLC, or crystallization.
-
Chemical Treatment during Workup: An acid-base workup can sometimes help remove unreacted boronic ester or other basic/acidic impurities.[9]
Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low to No Yield | Inactive catalyst/ligand | Use fresh, properly stored catalyst and ligands. |
| Oxygen contamination | Degas solvents and maintain a strict inert atmosphere.[1][2] | |
| Impure reagents | Verify the purity of starting materials. | |
| Suboptimal base/solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF).[9] | |
| Homocoupling of Boronic Ester | Oxygen in the reaction | Rigorously exclude oxygen through degassing and inert atmosphere.[2] |
| High reaction temperature | Lower the reaction temperature. | |
| Stalled Reaction | Insufficient catalyst activity | Use bulky, electron-rich ligands (e.g., SPhos, XPhos).[5][6] |
| Inadequate base strength | Switch to a stronger base.[4] | |
| Poor solvent choice | Experiment with different solvent systems.[7][8] | |
| Difficult Purification | Co-eluting impurities | Optimize the reaction to minimize byproducts. |
| Similar polarity of product and impurities | Explore alternative purification methods (prep-TLC, HPLC, crystallization). |
Experimental Protocols
General Protocol for Suzuki Coupling
This is a starting point protocol that may require optimization for your specific aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)[2]
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)[1]
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[1]
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).[1] Add the palladium catalyst (0.02 mmol).[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.[2]
Protocol for Solvent Degassing (Sparging)
-
Pour the required volume of solvent into a flask with a sidearm.
-
Seal the flask with a septum.
-
Insert a long needle connected to an inert gas line through the septum, ensuring the needle tip is below the solvent surface.
-
Insert a short needle through the septum to act as a vent.
-
Bubble the inert gas through the solvent for 15-30 minutes.
-
Remove the needles and store the degassed solvent under a positive pressure of inert gas.
Visual Guides
Caption: General experimental workflow for a Suzuki coupling reaction.
Caption: Troubleshooting guide for low yield in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability of 3-Methoxyphenylboronic acid pinacol ester in aqueous base
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 3-methoxyphenylboronic acid pinacol ester in aqueous basic solutions, offering troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Is 3-methoxyphenylboronic acid pinacol ester stable in aqueous basic solutions?
A1: 3-Methoxyphenylboronic acid pinacol ester, like other arylboronic acid pinacol esters, is susceptible to decomposition in aqueous basic solutions.[1][2] Two primary degradation pathways are hydrolysis to the corresponding 3-methoxyphenylboronic acid and protodeboronation, where the boronic ester group is replaced by a hydrogen atom.[1][3] The rate of these degradation pathways is influenced by factors such as the specific base used, its concentration, the reaction temperature, and the solvent system.
Q2: How does the 3-methoxy substituent affect the stability of the pinacol ester?
A2: The methoxy group at the meta-position is an electron-donating group. Generally, electron-donating groups on the aromatic ring can increase the stability of arylboronic acid pinacol esters towards hydrolysis.[4] Therefore, 3-methoxyphenylboronic acid pinacol ester is expected to be more stable than its unsubstituted or electron-withdrawn counterparts under similar conditions.
Q3: What are the common signs of degradation of 3-methoxyphenylboronic acid pinacol ester in my reaction?
A3: Degradation of the boronic ester in a reaction, such as a Suzuki-Miyaura coupling, can manifest as low yields of the desired product.[3] You may also observe the formation of anisole, the protodeboronation byproduct, in your reaction mixture, which can be detected by techniques like GC-MS or NMR spectroscopy. Incomplete conversion of your starting materials despite extended reaction times can also be an indicator of reagent decomposition.
Q4: Can I use 3-methoxyphenylboronic acid pinacol ester directly in Suzuki-Miyaura reactions with aqueous bases?
A4: Yes, it is common practice to use arylboronic acid pinacol esters directly in Suzuki-Miyaura reactions with aqueous bases.[5][6] The base is necessary to activate the boronic ester for transmetalation to the palladium catalyst.[5] However, it is a balance; the conditions that promote the desired reaction can also lead to degradation. Careful selection of the base and reaction conditions is crucial to maximize the yield of the cross-coupled product and minimize decomposition.[3]
Q5: Which bases are recommended for Suzuki-Miyaura coupling with this boronic ester to minimize decomposition?
A5: To minimize decomposition, especially protodeboronation, using milder bases is often recommended.[3] Bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are frequently used and can offer a good balance between reactivity and stability of the boronic ester.[3] Stronger bases like sodium hydroxide (NaOH) may accelerate hydrolysis and protodeboronation.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the stability of 3-methoxyphenylboronic acid pinacol ester.
| Problem | Possible Cause | Suggested Solution(s) |
| Low or no yield of the desired cross-coupled product. | Degradation of the boronic ester. The aqueous basic conditions may be too harsh, leading to significant hydrolysis or protodeboronation before the coupling reaction can occur.[3] | 1. Use a Milder Base: Switch from strong bases like NaOH to milder options such as K₃PO₄ or K₂CO₃.[3]2. Optimize Base Concentration: Use the minimum effective concentration of the base.3. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to slow down the rate of decomposition.4. Consider Anhydrous Conditions: If the reaction allows, using an anhydrous base in an anhydrous solvent can suppress hydrolysis.[3] |
| Significant formation of anisole (protodeboronation byproduct) is observed. | Protodeboronation is outcompeting the cross-coupling reaction. This is a common side reaction for arylboronic acids and esters, especially at higher temperatures and with certain bases.[1] | 1. Shorter Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.2. Use a More Stable Boron Reagent: While pinacol esters are relatively stable, for particularly challenging couplings, consider converting to an even more robust derivative like an MIDA boronate ester.[3]3. Degas Solvents Thoroughly: Oxygen can sometimes exacerbate decomposition pathways. Ensure your reaction is performed under an inert atmosphere with properly degassed solvents.[3] |
| Reaction is sluggish and requires prolonged heating, leading to decomposition. | Inefficient catalytic cycle. If the transmetalation step is slow, the boronic ester is exposed to the degradative conditions for a longer period. | 1. Optimize Catalyst and Ligand: Screen different palladium catalysts and phosphine ligands to find a system that promotes a faster cross-coupling reaction.2. Check Reagent Purity: Ensure the aryl halide, catalyst, and base are of high purity, as impurities can inhibit the catalyst.[3] |
| Inconsistent results between batches. | Variable quality or age of the boronic ester. Boronic esters can degrade upon storage, especially if exposed to moisture and air.[2] | 1. Use Fresh Reagent: Use a fresh bottle of 3-methoxyphenylboronic acid pinacol ester or purify the existing stock before use.2. Proper Storage: Store the boronic ester under an inert atmosphere in a cool, dark, and dry place. |
Data Presentation
| Condition | Parameter | Expected Stability of 3-Methoxyphenylboronic acid pinacol ester | Rationale |
| Base Strength | NaOH > K₂CO₃ > K₃PO₄ | Lower | Stronger bases can accelerate the rates of both hydrolysis and protodeboronation.[3] |
| Temperature | High > Low | Lower | Decomposition reactions, like most chemical reactions, are accelerated at higher temperatures.[3] |
| Water Content | High > Low | Lower | Water is a reactant in both hydrolysis and protodeboronation, so higher concentrations will favor these pathways.[3] |
| Aryl Substituent | Electron-withdrawing > Electron-donating | Higher | The electron-donating methoxy group helps to stabilize the boronic ester against hydrolysis.[4] |
Experimental Protocols
To assess the stability of 3-methoxyphenylboronic acid pinacol ester under your specific experimental conditions, you can perform a stability study using the following protocols.
Protocol 1: Stability Assessment by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of the pinacol ester and the appearance of degradation products.
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of 3-methoxyphenylboronic acid pinacol ester (e.g., 5 mg) in a deuterated organic solvent that is miscible with water (e.g., 0.5 mL of DMSO-d₆ or THF-d₈).
-
Add a known amount of an internal standard with a singlet that does not overlap with other signals (e.g., 1,3,5-trimethoxybenzene).
-
Prepare your aqueous base solution (e.g., 1 M K₂CO₃ in D₂O).
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) before adding the base.
-
Add a specific volume of the aqueous base solution to the NMR tube (e.g., 0.1 mL), shake to mix, and immediately start acquiring spectra at regular time intervals (e.g., every 15 minutes).
-
-
Data Analysis:
-
Integrate the characteristic signals of the pinacol ester (e.g., the singlet for the pinacol methyl groups around 1.3 ppm) and the internal standard.
-
Calculate the relative amount of the pinacol ester remaining at each time point by comparing its integral to that of the internal standard.
-
Plot the concentration of the pinacol ester versus time to determine its rate of decomposition.
-
Protocol 2: Stability Assessment by HPLC
This method is suitable for quantifying the concentration of the pinacol ester over time in a simulated reaction mixture.
-
Reaction Setup:
-
In a reaction vial, prepare a solution of 3-methoxyphenylboronic acid pinacol ester in the desired solvent system (e.g., dioxane/water).
-
Add the base of interest at the desired concentration and temperature.
-
-
Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot by diluting it in a suitable solvent (e.g., acetonitrile/water) to stop the degradation.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC. A C18 column is typically suitable.
-
Use a mobile phase gradient (e.g., acetonitrile and water with a possible additive like formic acid, though neutral pH is often better to prevent on-column hydrolysis) to separate the pinacol ester from its hydrolysis product (the boronic acid) and the protodeboronation product (anisole).
-
Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to monitor the elution of the compounds.
-
-
Data Analysis:
-
Create a calibration curve for 3-methoxyphenylboronic acid pinacol ester.
-
Quantify the concentration of the pinacol ester in each aliquot based on its peak area and the calibration curve.
-
Plot the concentration versus time to determine the stability under the tested conditions.
-
Visualizations
Caption: Degradation pathways of 3-methoxyphenylboronic acid pinacol ester in aqueous base.
Caption: Workflow for determining the stability of the boronic ester under specific conditions.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. tcichemicals.com [tcichemicals.com]
Technical Support Center: 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in their experiments. The following information addresses common side reactions and offers guidance on optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: The most prevalent side reactions are protodeboronation (hydrolysis) of the boronic ester and homocoupling of the boronic ester.[1][2] Protodeboronation results in the formation of anisole, while homocoupling leads to the formation of 3,3'-dimethoxybiphenyl. These side reactions compete with the desired cross-coupling reaction, thereby reducing the yield of the target product.
Q2: What causes protodeboronation and how can it be minimized?
A2: Protodeboronation is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. This is often caused by the presence of water or other protic sources in the reaction mixture, and can be exacerbated by strong bases and elevated temperatures.[2] To minimize protodeboronation:
-
Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried.
-
Select a suitable base: Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).[1]
-
Employ aprotic solvents: Solvents like dioxane, THF, or toluene are commonly used.[2]
-
Control reaction temperature: Running the reaction at the lowest effective temperature can help reduce the rate of protodeboronation.
Q3: What leads to the homocoupling of the boronic ester and how can it be prevented?
A3: Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic ester to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this pathway.[2] To prevent homocoupling:
-
Thoroughly degas all solvents: This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Maintain an inert atmosphere: The reaction should be carried out under a positive pressure of an inert gas throughout the entire process.
-
Use a Pd(0) precatalyst or ensure in-situ reduction of a Pd(II) precatalyst: This helps to minimize the concentration of Pd(II) species that can promote homocoupling.[2]
Q4: Are there any common impurities that might be present in the starting material, this compound?
A4: Yes, impurities can arise from the synthesis of the boronic ester, which is commonly prepared via the Miyaura borylation reaction.[3][4] Potential impurities include:
-
Residual starting materials: Unreacted 3-bromoanisole or bis(pinacolato)diboron.
-
Homocoupled diboron reagent: Such as bis(pinacolato)biphenyl.
-
Byproducts from the base: For example, if potassium acetate is used as the base, residual acetate salts may be present.
It is crucial to use highly pure this compound to avoid introducing unknown variables into your reaction.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during Suzuki-Miyaura reactions with this compound.
Issue 1: Low Yield of Desired Cross-Coupled Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Protodeboronation | - Ensure all solvents and reagents are anhydrous. - Switch to a weaker, non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃). - Lower the reaction temperature. |
| Homocoupling | - Thoroughly degas all solvents and maintain a strict inert atmosphere (Ar or N₂). - Use a Pd(0) catalyst or a pre-catalyst that readily forms the active Pd(0) species. |
| Catalyst Inactivity | - Use a fresh batch of palladium catalyst and ligand. - Screen different palladium catalysts and phosphine ligands. For electron-rich substrates, ligands like SPhos or XPhos may be beneficial.[5] |
| Poor Solubility | - Choose a solvent system that ensures all reactants are soluble at the reaction temperature. A mixture of solvents (e.g., toluene/ethanol/water) can sometimes be effective. |
| Incorrect Stoichiometry | - Use a slight excess (1.1-1.5 equivalents) of the boronic ester relative to the aryl halide. |
Issue 2: Presence of Significant Amounts of Anisole in the Crude Product
This is a clear indication of protodeboronation. Please refer to the mitigation strategies outlined in the table above and FAQ 2.
Issue 3: Formation of 3,3'-Dimethoxybiphenyl as a Major Byproduct
This points to significant homocoupling of the boronic ester. Please refer to the mitigation strategies in the table above and FAQ 3.
Experimental Protocols
General Protocol for Miyaura Borylation of 3-Bromoanisole:
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoanisole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add degassed 1,4-dioxane. Then, add the palladium catalyst, such as PdCl₂(dppf) (0.03 equiv).
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Troubleshooting the Suzuki-Miyaura Cycle.
Caption: Purification of Boronic Ester.
References
Technical Support Center: 3-Methoxyphenylboronic acid pinacol ester
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and purification protocols for 3-Methoxyphenylboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 3-Methoxyphenylboronic acid pinacol ester?
A1: Common impurities can include unreacted starting materials such as 3-bromoanisole or 3-iodoanisole, residual palladium catalyst, and excess bis(pinacolato)diboron (B2pin2) from Miyaura borylation reactions.[1][2] Additionally, hydrolysis of the product can lead to the presence of 3-methoxyphenylboronic acid and pinacol.[3][4] Homocoupled biaryl species may also be present as byproducts.[5]
Q2: My 3-Methoxyphenylboronic acid pinacol ester appears to be decomposing on my standard silica gel column. Why is this happening and what can I do?
A2: Standard silica gel can be slightly acidic and contains Lewis basic sites, which can promote the hydrolysis of the boronic ester back to the more polar boronic acid.[6][7] This leads to streaking, poor separation, and product loss as the polar boronic acid strongly adsorbs to the silica.[2][8] To mitigate this, you can use boric acid-impregnated silica gel, which suppresses the over-adsorption and decomposition of the ester.[6] Alternatively, chromatography on neutral alumina can be attempted.[9]
Q3: Can I use reverse-phase HPLC for purification?
A3: While possible, reverse-phase HPLC (RP-HPLC) presents challenges for boronic pinacol esters. The aqueous mobile phases can cause on-column hydrolysis, leading to inaccurate analysis and poor purification.[3][10] Some success has been reported using columns with low silanol activity to minimize this hydrolysis.[10] However, for preparative scale, other methods are often preferred.
Q4: Is 3-Methoxyphenylboronic acid pinacol ester stable for long-term storage?
A4: 3-Methoxyphenylboronic acid pinacol ester is a liquid at room temperature and should be stored at 2-8°C to minimize degradation. Boronic esters are susceptible to hydrolysis in the presence of water or alcohols.[3] For long-term storage, it is crucial to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.
Q5: My NMR shows the product is ~90% pure. Can I use the crude material directly in the next step, such as a Suzuki coupling?
A5: In many cases, yes. If the primary impurity is excess B2pin2 and the reaction is a subsequent Suzuki coupling, it may be possible to proceed with the crude material.[2] However, impurities can interfere with subsequent reactions. A simple filtration through a plug of Celite or a short plug of boric acid-impregnated silica gel can often remove baseline impurities and palladium residues without significant product loss.[2][6]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Suggested Solution(s) |
| Product Streaking or Sticking to Silica Gel Column | Hydrolysis on silica surface; strong interaction between the boronic ester and silanol groups.[2][8] | 1. Use boric acid-impregnated silica gel for column chromatography. 2. Attempt chromatography with neutral alumina as the stationary phase.[9] 3. Consider non-chromatographic methods like recrystallization or trituration.[7] |
| Low Purity After Aqueous Workup | Hydrolysis of the pinacol ester to the corresponding boronic acid during extraction.[3] | 1. Minimize contact time with aqueous layers. 2. Ensure organic solvents used for extraction are dry. 3. Consider purification via conversion to a diethanolamine adduct to separate from the free boronic acid.[7][11] |
| Product is an Oil and Difficult to Purify | The compound is a liquid at room temperature; impurities may prevent solidification. | 1. Attempt trituration with a non-polar solvent (e.g., hexane) at low temperatures to induce solidification.[7] 2. Purify via column chromatography using boric acid-impregnated silica.[6] 3. Convert the ester to a crystalline derivative (e.g., diethanolamine adduct or potassium trifluoroborate salt) for purification.[8][11] |
| Presence of 3-Methoxyphenylboronic Acid in Final Product | Incomplete esterification or hydrolysis during reaction, workup, or purification.[3][4] | 1. Use an anhydrous workup if possible. 2. Perform a sorbitol extraction to selectively remove the free boronic acid into the aqueous phase.[11] 3. Purify via chromatography on boric acid-impregnated silica, which can help separate the less polar ester from the more polar acid.[6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Boric Acid-Impregnated Silica Gel
This method is effective for reducing the acidity of silica gel, thereby preventing the hydrolysis and over-adsorption of the boronic ester during chromatography.[6]
-
Preparation of Boric Acid-Impregnated Silica:
-
Prepare a 1% (w/v) solution of boric acid in methanol.
-
In a round-bottom flask, create a slurry of silica gel in the 1% boric acid/methanol solution.
-
Remove the methanol under reduced pressure on a rotary evaporator until a free-flowing powder is obtained.
-
Dry the resulting powder under high vacuum for several hours to remove all traces of methanol.
-
-
Column Packing and Elution:
-
Pack a column with the prepared boric acid-impregnated silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude 3-Methoxyphenylboronic acid pinacol ester in a minimal amount of the initial eluent or a compatible solvent like dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Trituration
Trituration is a simple and effective method for purifying compounds that are oils or low-melting solids, especially when impurities are more soluble in the chosen solvent.[7]
-
Concentrate the crude product to an oil or solid residue.
-
Add a small volume of a non-polar solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold hexanes or pentane).
-
Stir or sonicate the mixture vigorously. The product may solidify into a powder or crystalline material. Cooling the mixture in an ice bath or refrigerator can facilitate solidification.[7]
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of the cold trituration solvent.
-
Dry the purified product under vacuum.
Protocol 3: Purification via Diethanolamine Adduct Formation
This chemical derivatization method converts the boronic ester into a stable, often crystalline diethanolamine adduct, which can be easily separated from non-polar impurities.[7][8][11]
-
Adduct Formation:
-
Dissolve the crude 3-Methoxyphenylboronic acid pinacol ester in diethyl ether.
-
Add one equivalent of diethanolamine dropwise while stirring at room temperature.
-
The diethanolamine adduct often precipitates as a white, crystalline solid. Continue stirring for 1-2 hours to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid adduct by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any remaining soluble impurities.
-
Dry the adduct under vacuum.
-
-
Regeneration of the Boronic Ester (If Required):
-
Note: This step is often not necessary if the adduct itself is the desired stable form. If the free boronic acid is needed, it can be liberated by treatment with an acid. To regenerate the ester, more complex procedures are required, and typically this method is used to isolate the corresponding boronic acid by partitioning the adduct between an organic solvent and an aqueous acid solution.
-
Purification Workflow
The following diagram outlines a logical workflow for selecting an appropriate purification strategy for 3-Methoxyphenylboronic acid pinacol ester.
Caption: Decision tree for selecting a purification method.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Suzuki Reactions with Boronic Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions involving boronic esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.
Q1: My Suzuki coupling reaction is resulting in a low or no yield. What are the primary factors I should investigate?
A1: A low or non-existent yield in a Suzuki coupling reaction can be attributed to several factors. A systematic check of your reagents and reaction setup is the first crucial step.[1][2]
-
Reagent Quality and Stability:
-
Boronic Ester Integrity: While generally more stable than boronic acids, boronic esters can degrade, especially if they are electron-deficient.[2] Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction.[2][3] It is advisable to use fresh, high-purity boronic esters. For particularly unstable substrates, consider using more robust alternatives like pinacol esters, MIDA boronates, or aryltrifluoroborates.[2][4][5]
-
Aryl Halide Reactivity: The reactivity of your coupling partner follows the general trend: I > Br > OTf >> Cl.[2] Reactions with aryl chlorides are often more challenging and may necessitate specialized, highly active catalyst systems.[2]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are susceptible to oxidation.[2] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[2]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which leads to catalyst deactivation.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[2][6]
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as residual oxygen can deactivate the catalyst.[2] The purity of the base is also important.
-
Q2: I am observing a significant amount of homocoupling of my boronic ester. What causes this and how can I minimize it?
A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic ester, is a common side reaction that diminishes the yield of the desired cross-coupled product.[2]
-
Presence of Oxygen: The primary culprit for homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic ester molecules.[2][6] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial preventative measures.[2]
-
Catalyst Choice: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) can sometimes lead to homocoupling during its in-situ reduction to the active Pd(0) species.[2][6] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help mitigate this issue.[2]
-
Controlled Addition: In some instances, the slow addition of the boronic ester to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.[2]
Q3: My reaction is not proceeding to completion, and I'm left with unreacted starting materials. How can I improve the conversion?
A3: Incomplete conversion can stem from issues with catalyst activity and suboptimal reaction conditions.[2]
-
Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, which is an indication of deactivation. This can be caused by insufficient ligand, high temperatures, or impurities.[7] Ensure an appropriate ligand-to-palladium ratio (typically ranging from 1:1 to 4:1) and efficient stirring.[2]
-
Ligand Choice: For challenging couplings, especially with electron-deficient boronic esters, the choice of ligand is critical. Electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can often enhance the efficiency of the catalytic cycle.[2]
-
Base Strength and Solubility: The base must be sufficiently strong and soluble in the reaction medium to activate the boronic ester for transmetalation.[2][8] If your base has low solubility, consider using a different base or a solvent system that improves its solubility.
Q4: I suspect protodeboronation is the main reason for my low yield. What are the best strategies to minimize this side reaction?
A4: Protodeboronation is a frequent challenge, particularly with electron-deficient or heteroaryl boronic acids and esters.[2][3][4]
-
Choice of Base: The base is essential for the reaction but can also promote protodeboronation.[3] Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[2]
-
Anhydrous Conditions: Although some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[2][3] Employing anhydrous conditions with a suitable base can help circumvent this issue.[9][10]
-
Use of More Stable Boron Reagents: Converting the boronic acid or ester to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[2][4][5] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[4]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[2]
Data Presentation: Troubleshooting Parameters
The following tables summarize key parameters that can be adjusted to troubleshoot and optimize your Suzuki reaction.
Table 1: Common Bases for Suzuki Reactions with Boronic Esters
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | A common and cost-effective choice. |
| Cs₂CO₃ | Strong | Dioxane, THF, Toluene | Often effective for challenging couplings. |
| K₃PO₄ | Strong | Dioxane, Toluene | A strong, non-nucleophilic base, often used in anhydrous conditions.[2] |
| KF | Mild | THF, Toluene | A milder base, can be effective in preventing base-sensitive side reactions.[2][11] |
| NaO-t-Bu | Strong | Toluene, THF | A very strong base, can enhance conversion but may promote side reactions.[12] |
Table 2: Common Solvents for Suzuki Reactions with Boronic Esters
| Solvent | Polarity | Common Reaction Temperatures | Notes |
| Toluene | Nonpolar | 80-110 °C | Good for a wide range of substrates. |
| Dioxane | Polar aprotic | 80-110 °C | Often used with aqueous bases.[1] |
| Tetrahydrofuran (THF) | Polar aprotic | 60-80 °C | Lower boiling point, suitable for milder conditions.[4] |
| Dimethylformamide (DMF) | Polar aprotic | 80-120 °C | Can improve solubility of reagents but may be difficult to remove.[4] |
| 2-MeTHF | Polar aprotic | 70-90 °C | A greener alternative to THF.[4] |
Table 3: Common Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | 1-5 | A classic Pd(0) catalyst, but can be sensitive to air. |
| Pd(OAc)₂ | Various | 1-5 | A common Pd(II) precatalyst, requires in-situ reduction. |
| PdCl₂(dppf) | dppf | 1-5 | An air-stable Pd(II) catalyst, often reliable. |
| XPhos Pd G3 | XPhos | 0.5-2 | A highly active Buchwald precatalyst for challenging couplings.[1] |
| SPhos Pd G3 | SPhos | 0.5-2 | Another highly active Buchwald precatalyst. |
Experimental Protocols
Protocol 1: General Procedure for a Troubleshooting Suzuki Coupling Reaction
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), boronic ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Procedure for Preparing a More Stable Diethanolamine Adduct of a Boronic Acid
For boronic acids prone to decomposition, converting them to a more stable diethanolamine adduct can be beneficial.
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a suitable solvent like methylene chloride.[1]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1]
-
Precipitation: A precipitate will form. The initial solid may dissolve completely before precipitating.[1]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[1]
Visualizations
Caption: A workflow diagram for troubleshooting failed Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reactions observed in Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Loading for 3-Methoxyphenylboronic acid pinacol ester
Welcome to the technical support center for the synthesis of 3-Methoxyphenylboronic acid pinacol ester. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to ensure successful and efficient experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the Miyaura borylation reaction?
A1: The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism starts with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the aryl halide (e.g., 3-bromoanisole) to the Pd(0) center. The resulting arylpalladium(II) complex then undergoes transmetalation with the diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). Finally, reductive elimination yields the desired aryl boronic acid pinacol ester and regenerates the Pd(0) catalyst, completing the cycle.
Q2: Which palladium catalysts and ligands are most effective for the synthesis of 3-Methoxyphenylboronic acid pinacol ester?
A2: Several palladium catalysts and ligands have proven effective for the Miyaura borylation of aryl bromides. Commonly used catalyst systems include:
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) : This is a robust and widely used catalyst for Miyaura borylation reactions.[1]
-
Buchwald Ligands and Precatalysts : Ligands such as XPhos, SPhos, and Amphos, often used with palladium sources like Pd(OAc)₂ or as preformed G1 or G2 precatalysts, are highly active and can achieve high conversions with low catalyst loadings.[2] XPhos, in particular, has been noted for its high reactivity in borylation reactions.[2]
Q3: What are the common side reactions to be aware of during the synthesis of 3-Methoxyphenylboronic acid pinacol ester?
A3: The most common side reactions include:
-
Protodeboronation/Protodehalogenation : This is the undesired removal of the boryl group or the halogen from the starting material, respectively, and its replacement with a hydrogen atom. This can be caused by the presence of moisture or other protic sources in the reaction mixture.
-
Homocoupling : Formation of a biaryl product from the coupling of two molecules of the starting aryl halide.
-
Competing Suzuki-Miyaura Coupling : If the reaction conditions are too harsh or the base is too strong, the newly formed boronic ester can react with the starting aryl halide, leading to the formation of a dimeric impurity.[3]
Q4: How critical is the exclusion of air and moisture in this reaction?
A4: The exclusion of air and moisture is critical for the success of the Miyaura borylation. The active Pd(0) catalyst is sensitive to oxidation by air, which can lead to catalyst deactivation and the formation of palladium black.[4] Moisture can lead to the hydrolysis of the boronic ester product and contribute to protodeboronation side reactions. Therefore, it is essential to use dry solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst due to oxidation or degradation.2. Insufficient reaction temperature or time.3. Poor quality of reagents (e.g., wet solvent, old diboron reagent).4. Inappropriate choice of base or solvent. | 1. Use fresh, high-quality catalyst and ensure an inert atmosphere.2. Gradually increase the reaction temperature (e.g., from 80°C to 100°C) and monitor the reaction progress by TLC or GC/LC-MS.3. Use freshly dried solvents and high-purity bis(pinacolato)diboron.4. Screen different bases (e.g., KOAc, K₂CO₃) and solvents (e.g., dioxane, toluene, DMF). Polar solvents can sometimes increase the reaction yield.[3] |
| Significant Formation of Debrominated Byproduct (Protodeboronation) | 1. Presence of water or other protic impurities in the reaction mixture.2. Extended reaction times at high temperatures. | 1. Ensure all reagents and solvents are rigorously dried. Use of molecular sieves can be beneficial.2. Optimize the reaction time to achieve full conversion of the starting material without prolonged heating. |
| Formation of Biaryl Homocoupling Product | 1. Catalyst decomposition leading to palladium black, which can promote homocoupling.2. High catalyst loading. | 1. Maintain a strictly inert atmosphere to prevent catalyst decomposition.2. Reduce the catalyst loading once optimal conditions are established. |
| Product is Difficult to Purify from Starting Material | 1. Similar polarity of the product and starting material.2. Incomplete reaction. | 1. If the product and starting material have very similar Rf values on TLC, consider derivatization of the boronic ester to a boronic acid or a trifluoroborate salt, which will have different polarities and may be easier to separate.[5]2. Push the reaction to completion by optimizing reaction time, temperature, or catalyst loading. |
Experimental Protocols
General Experimental Protocol for Miyaura Borylation of 3-Bromoanisole
This protocol is a general guideline. Optimal conditions may vary depending on the specific laboratory setup and reagent quality.
Materials:
-
3-Bromoanisole
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or a Buchwald precatalyst like XPhos Pd G2)
-
Base (e.g., Potassium Acetate - KOAc)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Preparation: A Schlenk flask equipped with a magnetic stir bar and a condenser is flame-dried under vacuum and backfilled with an inert gas (Nitrogen or Argon). This process is repeated three times to ensure an inert atmosphere.
-
Reagent Addition: To the flask, add 3-bromoanisole (1.0 mmol), bis(pinacolato)diboron (1.2 mmol, 1.2 equiv), potassium acetate (1.5 mmol, 1.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask via a syringe.
-
Degassing: The reaction mixture is degassed by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: The reaction mixture is heated to 80-100°C with vigorous stirring. The progress of the reaction is monitored by TLC or GC/LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filter cake is washed with an appropriate solvent (e.g., ethyl acetate).
-
Extraction: The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure 3-Methoxyphenylboronic acid pinacol ester.
Data Presentation
The following table summarizes the effect of catalyst loading on the yield of the borylation of a representative aryl bromide, 4-bromoanisole, using SiliaCat DPP-Pd as the catalyst. While this is not the exact substrate, it provides a clear illustration of the optimization process.
| Entry | Substrate (mmol) | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| 1 | 10 | 1.0 | 3 | ~99 |
| 2 | 10 | 0.5 | 5 | 96 |
| 3 | 10 | 0.25 | 16 | ~99 |
Data adapted from a study on the borylation of 4-bromoanisole.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-Methoxyphenylboronic acid pinacol ester.
Caption: General workflow for the synthesis of 3-Methoxyphenylboronic acid pinacol ester.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting a low-yield Miyaura borylation reaction.
Caption: A logical approach to troubleshooting low-yield Miyaura borylation reactions.
References
Technical Support Center: Chan-Lam Coupling with Boronic Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Chan-Lam coupling reaction with boronic esters.
Troubleshooting Guide
Low or no product yield, and the presence of side products are common issues encountered during the Chan-Lam coupling of boronic esters. This guide provides a systematic approach to identifying and resolving these challenges.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low to No Product Yield | Inefficient Solvent System: The choice of solvent is critical, especially when coupling with less reactive amines like anilines.[1][2] | For coupling aryl boronic acid pinacol (BPin) esters with aryl amines , a mixed solvent system of MeCN/EtOH is often effective.[1][2] For alkyl amines , MeCN alone is generally sufficient.[1] Consider screening other common solvents such as DCM, THF, or dioxane. |
| Inhibition by Pinacol: The pinacol byproduct from boronic esters can inhibit the copper catalyst.[1] | The use of stoichiometric amounts of Cu(OAc)₂ can be necessary to overcome this inhibition.[1] | |
| Catalyst Inactivity: The copper catalyst may not be active or may have decomposed. | Use a fresh source of the copper catalyst. Ensure anhydrous conditions if using a moisture-sensitive copper salt. | |
| Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions. | |
| Poor Quality Boronic Ester: The boronic ester may have degraded, especially if it is sensitive to hydrolysis. | Use a freshly prepared or purified boronic ester. Store boronic esters under anhydrous conditions. | |
| Significant Side Product Formation | Protodeboronation: The boronic ester is replaced by a hydrogen atom. This is a common side reaction.[3] | The use of molecular sieves can help to minimize protodeboronation by removing trace amounts of water.[1] |
| Oxidation of Boronic Ester: The boronic ester is oxidized to the corresponding phenol.[3] | Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce oxidation, although the Chan-Lam coupling is generally considered air-tolerant.[4] The use of molecular sieves can also be beneficial. | |
| Homocoupling of Boronic Ester: Two molecules of the boronic ester couple to form a biaryl compound.[3] | This can be influenced by the specific ligand and reaction conditions. Screening different copper sources and ligands may help to minimize this side product. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the Chan-Lam coupling of an aryl boronic acid pinacol ester with an aniline?
A1: A mixed solvent system of acetonitrile (MeCN) and ethanol (EtOH) has been shown to be highly effective for the Chan-Lam amination of aryl boronic acid pinacol esters with aryl amines.[1][2] This system often overcomes the low reactivity typically observed with these substrates. For alkyl amines, acetonitrile alone is usually sufficient.[1]
Q2: Why is my Chan-Lam reaction with a boronic ester failing when it works well with the corresponding boronic acid?
A2: Boronic acid pinacol (BPin) esters can be more challenging coupling partners in Chan-Lam reactions.[2] One significant reason is the inhibitory effect of the pinacol byproduct on the copper catalyst.[1] To counteract this, using a stoichiometric amount of the copper source, such as copper(II) acetate, may be necessary.[1]
Q3: How can I minimize the formation of byproducts like phenol (from oxidation) and the protodeboronated arene?
A3: The formation of these byproducts is often linked to the presence of water.[3] The addition of activated molecular sieves (e.g., 4Å) to the reaction mixture is a key strategy to scavenge trace amounts of water, thereby reducing both oxidation and protodeboronation side reactions.[1]
Q4: Is an inert atmosphere required for the Chan-Lam coupling with boronic esters?
A4: The Chan-Lam coupling is known for its tolerance to aerobic conditions and is often run open to the air.[4][5] The presence of oxygen can even be beneficial for the reoxidation of the copper catalyst in the catalytic cycle.[3] However, if significant oxidation of the boronic ester is observed, performing the reaction under an inert atmosphere might be advantageous.
Q5: What are some common copper sources used for this reaction?
A5: Copper(II) acetate (Cu(OAc)₂) is a very common and effective copper source for the Chan-Lam coupling.[3] Other copper sources that can be used include copper(I) and copper(II) halides, and copper(II) triflate.[3]
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the yield of the Chan-Lam coupling between phenylboronic acid pinacol ester and aniline derivatives.
| Solvent System | Amine | Yield (%) | Reference |
| MeCN/EtOH (20:1) | Aniline | >70 | [1][6] |
| MeCN | Aniline | Low/No Reaction | [1] |
| EtOH | Aniline | Low/No Reaction | [1] |
| DCM/MeOH (1:1) | N-Boc-L-prolinol | High (not specified) | [3] |
| MeCN | 3-isopropyl-1H-pyrazole | High (not specified) | [3] |
Note: The yields are reported as "greater than 70%" in the cited literature for the optimized MeCN/EtOH system with a range of aniline substrates.
Experimental Protocols
General Protocol for Chan-Lam Amination of Aryl Boronic Acid Pinacol Esters with Aryl Amines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl boronic acid pinacol ester (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 2.0 equiv)
-
Activated 4Å molecular sieves (powdered)
-
Acetonitrile (MeCN), anhydrous
-
Ethanol (EtOH), anhydrous
Procedure:
-
To an oven-dried reaction vessel, add the aryl boronic acid pinacol ester (1.0 equiv), the aryl amine (1.2 equiv), copper(II) acetate (2.0 equiv), and activated 4Å molecular sieves.
-
Under a positive pressure of air (or ambient atmosphere), add a mixture of anhydrous MeCN and EtOH (typically in a 20:1 ratio) to achieve a desired concentration (e.g., 0.1 M with respect to the boronic ester).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the molecular sieves and copper salts. Wash the celite pad with additional organic solvent.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Visualizations
Caption: General experimental workflow for the Chan-Lam coupling reaction.
Caption: Troubleshooting decision tree for Chan-Lam coupling with boronic esters.
References
- 1. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 2. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. thieme-connect.de [thieme-connect.de]
Preventing protodeboronation of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A: Protodeboronation is an undesired side reaction where the carbon-boron bond of an organoboron compound, such as this compound, is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of 3-methoxyanisole as a byproduct, consuming the starting material and reducing the yield of the desired product in reactions like Suzuki-Miyaura cross-coupling.
Q2: What are the main causes of protodeboronation for this specific compound?
A: The primary factors contributing to protodeboronation of aryl boronic esters include:
-
Presence of Water: Aqueous conditions can facilitate the hydrolysis of the pinacol ester to the corresponding boronic acid, which is often more susceptible to protodeboronation.
-
pH of the Reaction Medium: Protodeboronation is frequently accelerated under basic conditions due to the formation of a more reactive arylboronate anion.[1] Both excessively acidic and basic conditions can promote the reaction.
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.
-
Nature of the Substrate: The electronic properties of the aryl group influence stability. The electron-donating methoxy group at the meta-position can affect the electronic density of the aromatic ring and its susceptibility to protodeboronation.
-
Choice of Base: Strong bases can significantly promote protodeboronation.[1]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A: You can identify protodeboronation by analyzing the crude reaction mixture using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The protodeboronated byproduct, 3-methoxyanisole, will have a different Rf value compared to the starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can identify and quantify the presence of 3-methoxyanisole in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can clearly show the presence of 3-methoxyanisole by its characteristic signals, distinct from the boronic ester.
Q4: Is the pinacol ester of 3-methoxyphenylboronic acid more stable than the boronic acid itself?
A: Yes, pinacol esters are generally more stable and easier to handle than their corresponding boronic acids.[2] The pinacol group provides steric hindrance around the boron atom, which helps to protect it from hydrolysis and subsequent protodeboronation.[3] However, they are not entirely immune to this degradation pathway, especially under harsh reaction conditions.
Troubleshooting Guides
Issue 1: Low yield of the desired product and significant formation of 3-methoxyanisole.
This is a classic sign of protodeboronation. The following troubleshooting steps can help mitigate this issue.
Caption: Troubleshooting workflow for addressing protodeboronation.
| Parameter | Recommendation | Rationale |
| Base | Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. | Strong bases can accelerate the formation of the highly reactive boronate anion, which is prone to protodeboronation.[1] |
| Temperature | Lower the reaction temperature. | Higher temperatures increase the rate of the undesired protodeboronation side reaction.[4] |
| Solvent | Use anhydrous solvents (e.g., dry dioxane, THF, toluene). | The presence of water can lead to the hydrolysis of the pinacol ester to the more reactive boronic acid.[3] |
| Reaction Time | Monitor the reaction closely and minimize the reaction time. | Prolonged exposure to reaction conditions can increase the extent of protodeboronation. |
| Catalyst System | Employ a highly active palladium catalyst and ligand system. | A more efficient catalyst can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway. |
Issue 2: Difficulty in purifying the product from the protodeboronated byproduct.
3-Methoxyanisole can sometimes be challenging to separate from the desired product due to similar polarities.
-
Column Chromatography:
-
Normal Phase (Silica Gel): While aryl boronic esters can sometimes be unstable on silica gel, careful and quick chromatography can be effective.[5] Use a non-polar eluent system (e.g., hexane/ethyl acetate) and consider deactivating the silica gel with a small amount of triethylamine in the eluent to minimize degradation.
-
Neutral Alumina: Neutral alumina can be a good alternative to silica gel for the purification of boronic esters as it is less acidic.[6]
-
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective method to remove the more nonpolar 3-methoxyanisole, which may remain in the mother liquor.
-
Derivatization: In challenging cases, the boronic ester can be temporarily converted to a more polar derivative, such as a boronic acid salt, to facilitate separation.[6]
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol with Minimized Protodeboronation
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize protodeboronation.
Caption: Experimental workflow for a Suzuki-Miyaura coupling.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or neutral alumina.
Comparative Stability of Boron Reagents
| Boron Reagent Type | General Stability | Key Advantages | Key Disadvantages |
| Arylboronic Acids | Low | Readily available, often highly reactive. | Prone to dehydration to form boroxines and susceptible to protodeboronation. |
| Pinacol Esters | Moderate | More stable and easier to handle than boronic acids.[7] | Can still undergo protodeboronation, especially under harsh conditions.[1] |
| MIDA Esters | High | Exceptionally stable to a wide range of reaction conditions, including chromatography.[7] | Requires a deprotection step (hydrolysis) to release the active boronic acid for coupling. |
| Trifluoroborate Salts | High | Crystalline, air- and moisture-stable solids. | Requires in situ hydrolysis to the boronic acid for reaction. |
digraph "reagent_selection" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];start [label="Starting Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protodeboronation_risk [label="Is protodeboronation a\nsignificant concern for the\nboronic acid?", shape=diamond, fillcolor="#FBBC05"]; harsh_conditions [label="Will the synthesis involve\nharsh conditions (e.g., strong\nacid/base, high temp)?", shape=diamond, fillcolor="#FBBC05"]; pinacol [label="Use Pinacol Ester\n(e.g., 2-(3-Methoxyphenyl)-\n4,4,5,5-tetramethyl-\n1,3,2-dioxaborolane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mida_tfb [label="Use a more stable derivative:\n- MIDA ester\n- Trifluoroborate salt", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> protodeboronation_risk; protodeboronation_risk -> harsh_conditions [label="No"]; protodeboronation_risk -> mida_tfb [label="Yes"]; harsh_conditions -> pinacol [label="No"]; harsh_conditions -> mida_tfb [label="Yes"]; }
Caption: Decision tree for selecting an appropriate boron reagent.
References
Technical Support Center: Catalyst Deactivation in Buchwald-Hartwig Amination with Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Buchwald-Hartwig amination reactions involving boronic esters. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Low or No Product Yield
Q1: My Buchwald-Hartwig amination with a boronic ester is resulting in a low yield or no product. What are the primary factors to investigate?
A1: Low yields in this reaction can be attributed to several factors, often related to catalyst deactivation or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended. Here are the key parameters to investigate:
-
Catalyst System (Palladium Precursor & Ligand): The choice of the palladium source and, critically, the phosphine ligand is paramount. For couplings involving boronic esters, sterically hindered and electron-rich biarylphosphine ligands are often essential to promote the desired catalytic cycle and prevent deactivation. Pre-catalysts are generally preferred as they provide a more reliable source of the active Pd(0) species.
-
Base Selection and Solubility: The base is crucial for the deprotonation of the amine and the subsequent steps in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for substrates with base-sensitive functional groups, potentially requiring higher reaction temperatures. The insolubility of some inorganic bases can also hinder the reaction; in such cases, using a combination of an inorganic base with a soluble organic base like DBU may be beneficial.[1]
-
Solvent Choice and Degassing: The solvent must effectively dissolve the reactants. Common choices include toluene, dioxane, and THF. It is critical to use anhydrous and thoroughly degassed solvents, as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Reaction Temperature: While typical temperatures range from 80-110 °C, optimization may be required. Lower temperatures might be necessary for thermally sensitive substrates, whereas more challenging couplings may require higher temperatures.
-
Integrity of the Boronic Ester: Boronic esters can be prone to hydrolysis and protodeboronation, especially under basic conditions. Ensure the quality of your boronic ester and consider storing it under inert and anhydrous conditions.
Catalyst Deactivation
Q2: I suspect my palladium catalyst is deactivating. What are the common deactivation pathways in the presence of boronic esters?
A2: Catalyst deactivation is a significant cause of low yields. In the context of boronic esters, several pathways can lead to the formation of inactive palladium species:
-
Palladium Black Formation: The active Pd(0) catalyst can agglomerate to form inactive palladium black. This is often visually apparent as a black precipitate. This can be caused by slow oxidative addition or reductive elimination steps, allowing the Pd(0) species to aggregate. The choice of a bulky phosphine ligand is crucial to stabilize the monoligated Pd(0) active species and prevent this aggregation.
-
Protodeboronation of the Boronic Ester: This is a common side reaction where the C-B bond of the boronic ester is cleaved by a proton source (e.g., trace water or the amine itself), leading to the formation of an arene byproduct and boric acid/esters. This not only consumes the boronic ester but the resulting byproducts can potentially interfere with the catalyst.
-
Inhibition by Reaction Components: Certain functional groups on the substrates or impurities in the reaction mixture can act as catalyst poisons. For instance, coordinating groups on the aryl halide or the amine can bind too strongly to the palladium center and inhibit catalysis.
Below is a diagram illustrating a potential catalyst deactivation pathway leading to the formation of palladium black.
References
Technical Support Center: Handling Air-Sensitive Boronic Esters in Cross-Coupling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for handling air-sensitive boronic esters in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are some boronic acids and esters considered "air-sensitive"?
A1: The sensitivity of boronic acids and esters to air is primarily due to their susceptibility to decomposition pathways like oxidation and protodeboronation (cleavage of the C-B bond by a proton source).[1] Certain classes, such as 2-heterocyclic, vinyl, and cyclopropyl boronic acids, are known to be inherently unstable and can decompose on the benchtop under air.[2] This decomposition can be accelerated by heat, base, or the palladium catalyst used in cross-coupling reactions.[2]
Q2: What is the primary role of an inert atmosphere in these cross-coupling reactions?
A2: An inert atmosphere is crucial for two main reasons. First, the active catalytic species in many cross-coupling reactions, Pd(0), is sensitive to oxidation.[3][4] The presence of oxygen can form inactive palladium oxides, effectively killing the catalyst and stopping the reaction.[3][5] Second, phosphine ligands, which are commonly used to stabilize the palladium catalyst, can also be oxidized by air, reducing their effectiveness.[3] Therefore, rigorously excluding oxygen and moisture is essential for achieving high yields and reproducible results.[3]
Q3: Which inert gas should I use: Argon or Nitrogen?
A3: Both argon and nitrogen are commonly used to create an inert atmosphere.[3] Nitrogen is a more economical choice and is sufficient for most standard Suzuki-Miyaura couplings.[3] Argon is denser than air, which allows it to provide a protective "blanket" over the reaction mixture.[3] For highly sensitive systems, argon is often preferred.[3]
Q4: What are the primary laboratory techniques for handling air-sensitive boronic esters?
A4: The two most common techniques are using a Schlenk line or a glovebox.
-
Schlenk Line: A Schlenk line, or vacuum/inert gas manifold, allows for the manipulation of compounds under an inert atmosphere in specialized glassware.[6] This technique involves using "evacuate-refill" cycles to remove the laboratory atmosphere from the reaction flask and replace it with a pure inert gas.[6] It is a versatile and cost-effective method suitable for most cross-coupling reactions.[3]
-
Glovebox: A glovebox provides the most rigorously controlled inert environment, with extremely low levels of oxygen and moisture (often <1 ppm).[7][8] All manipulations, including weighing reagents and setting up the reaction, are performed inside the sealed chamber.[3] This is the ideal setup for highly air- and moisture-sensitive reagents.[3][9]
Q5: My boronic ester is notoriously unstable. What are my options?
A5: If you are working with an inherently unstable boronic ester, consider using a more stable surrogate. N-methyliminodiacetic acid (MIDA) boronates are an excellent alternative. They are generally benchtop-stable solids that undergo a "slow release" of the corresponding boronic acid under the reaction conditions, which prevents the unstable boronic acid from decomposing before it can react.[2][10] Other options include using trifluoroborate salts or diethanolamine adducts, which also offer enhanced stability.[2][11]
Troubleshooting Guide
Q1: My cross-coupling reaction has failed or resulted in a very low yield. What are the first things I should check?
A1: A failed reaction is a common issue that can almost always be traced back to a few key parameters. Systematically investigating the following points is the best approach to identifying the problem.[5]
-
Oxygen Contamination: The most frequent cause of failure is the presence of oxygen, which deactivates the palladium catalyst.[4][5] Ensure your solvents were properly degassed and that all transfers were performed under a positive pressure of inert gas.
-
Reagent Purity and Stability: Verify the purity of your starting materials. Boronic esters can degrade over time, especially if stored improperly.[5] Consider using a freshly opened bottle or a more stable derivative like a MIDA boronate.[2]
-
Catalyst Activity: The palladium catalyst and its associated ligand are critical. If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[5] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[5][12]
-
Inert Atmosphere Technique: Ensure your Schlenk line or glovebox technique is sound. Glassware must be properly dried to remove adsorbed water, and a sufficient number of vacuum/backfill cycles must be performed to completely remove air.[6][13]
Below is a workflow to guide your troubleshooting process.
Q2: I am observing significant amounts of boronic ester homocoupling (biaryl formation). What is the likely cause?
A2: Homocoupling is a classic symptom of oxygen being present in the reaction mixture.[5] Oxygen can promote the oxidative coupling of two boronic ester molecules. To mitigate this, you must improve the degassing of your solvents and ensure a strictly anaerobic reaction setup.
Q3: My reaction mixture turned black, and the reaction stalled. What happened?
A3: The formation of black precipitate ("palladium black") indicates that the palladium catalyst has decomposed and precipitated out of solution. This is typically caused by the oxidation of the soluble Pd(0) species to insoluble and catalytically inactive palladium oxides.[3] This again points to insufficient exclusion of air from the reaction.
Q4: My boronic ester appears to be decomposing during purification by silica gel chromatography. What are my alternatives?
A4: Many boronic esters, particularly pinacol esters, are prone to hydrolysis or decomposition on acidic silica gel.[14][15] If you encounter this issue, consider the following options:
-
Use Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the chromatography of sensitive boronic esters.[16]
-
Derivatization: Convert the crude boronic ester to a more robust derivative before purification. For example, reacting it with N-methyliminodiacetic acid (MIDA) or diethanolamine (DEA) can form highly stable, crystalline solids that are easier to purify.[15]
-
Crystallization/Trituration: If your product is a solid, recrystallization or trituration can be an effective purification method that avoids chromatography altogether.[15][16]
Data Presentation: Stability and Reactivity
The choice of boron reagent can dramatically impact both shelf-life and reaction efficiency. N-methyliminodiacetic acid (MIDA) boronates have been shown to be exceptionally stable alternatives to traditionally unstable boronic acids.
Table 1: Stability of Boronic Acids vs. MIDA Boronates on the Benchtop (Data summarized from Burke, et al.)[2]
| Compound Class | Boronic Acid (% Remaining after 15 days) | MIDA Boronate (% Remaining after >60 days) |
| 2-Furan | <5% | >98% |
| 2-Pyrrole | <5% | >98% |
| 2-Thiophene | ~30% | >98% |
| 2-Benzofuran | ~55% | >98% |
| 2-Indole | <5% | >98% |
| Vinyl | <5% | >98% |
| Cyclopropyl | ~25% | >98% |
Table 2: Comparison of Cross-Coupling Yields with an Aryl Chloride (Data summarized from Burke, et al. Reaction conditions: Pd(OAc)₂, SPhos, K₃PO₄, 5:1 dioxane/H₂O, 60 °C)[2][10]
| Boron Reagent | Boronic Acid Yield | MIDA Boronate Yield |
| 2-Benzofuran | 50% | 92% |
| 2-Thiophene | 37% | 94% |
| 2-Indole | 14% | 93% |
| Vinyl | 68% | 96% |
| Cyclopropyl | 52% | 90% |
Experimental Protocols
Protocol 1: General Setup for Cross-Coupling using a Schlenk Line
This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere.
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) for several hours or overnight at >100 °C to remove adsorbed water.[13] Assemble the glassware hot and connect it to the Schlenk line.
-
Atmosphere Exchange: Seal the flask and perform a minimum of three "evacuate-refill" cycles.[6] This involves evacuating the flask under vacuum for ~5 minutes and then slowly backfilling it with inert gas (Nitrogen or Argon).[13]
-
Addition of Solids: Under a positive flow of inert gas, quickly add the solid reagents (boronic ester, aryl halide, base, and palladium catalyst) to the flask.[3]
-
Solvent Addition: Add the previously degassed solvent to the reaction flask via a syringe or cannula.[3][9]
-
Reaction: Fit the flask with a condenser (also purged with inert gas) and heat the reaction mixture to the desired temperature with vigorous stirring. Maintain a slight positive pressure of inert gas throughout the reaction, often by connecting the top of the condenser to a bubbler.[9]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction to room temperature before exposing it to air for the work-up procedure.[5]
Protocol 2: Degassing a Solvent with the Freeze-Pump-Thaw Method
This is a highly effective method for removing dissolved gases, especially oxygen, from solvents.[17]
-
Preparation: Place the solvent and a stir bar into a thick-walled Schlenk flask suitable for withstanding a high vacuum.
-
Freeze: Place the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.[6]
-
Pump: With the solvent still frozen, open the flask to the vacuum line and evacuate the headspace for several minutes.[6]
-
Thaw: Close the flask off from the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles of gas being released from the solvent as it melts.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least two more times to ensure all dissolved gas has been removed.[17] After the final cycle, backfill the flask with inert gas.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 7. ucd.ie [ucd.ie]
- 8. ossila.com [ossila.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. molan.wdfiles.com [molan.wdfiles.com]
Validation & Comparative
A Head-to-Head Comparison: 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. 3-methoxyphenylboronic acid in Synthetic Chemistry
In the realm of carbon-carbon bond formation, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the choice of the organoboron reagent is a critical parameter that can dictate the efficiency, yield, and practicality of a synthetic route. For researchers and professionals in drug development and materials science, the decision between employing a boronic acid or its corresponding boronate ester is a frequent consideration. This guide provides an objective comparison between 3-methoxyphenylboronic acid and its pinacol ester derivative, 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, supported by experimental data and detailed protocols to inform reagent selection.
The fundamental difference between these two reagents lies in a trade-off between reactivity and stability.[1][2] Generally, boronic acids are more reactive, often leading to faster reaction times, while boronate esters offer enhanced stability, simplifying handling, purification, and storage.[1][2]
Physicochemical Properties: A Tabular Overview
A summary of the key physical and chemical properties of both compounds is presented below, offering a clear comparison of their fundamental characteristics.
| Property | 3-methoxyphenylboronic acid | This compound |
| Synonyms | 3-Methoxybenzeneboronic acid, m-Anisylboronic acid | 3-Methoxyphenylboronic acid pinacol ester, m-(Pinacolboryl)anisole |
| CAS Number | 10365-98-7 | 325142-84-5[3] |
| Molecular Formula | C₇H₉BO₃[4] | C₁₃H₁₉BO₃[3] |
| Molecular Weight | 151.96 g/mol [4] | 234.10 g/mol [3] |
| Appearance | White to light yellow crystalline powder[5] | Colorless to almost colorless clear liquid |
| Melting Point | 160-163 °C[5] | Not applicable (liquid at room temperature) |
| Solubility | Soluble in methanol and DMSO (slightly)[5] | Soluble in apolar organic solvents[6] |
| Storage Temperature | Room temperature, sealed in dry, dark place[5] | 2-8°C |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the primary application for both of these reagents, where they serve as the source of the 3-methoxyphenyl group in the formation of biaryl structures. The choice between the boronic acid and its pinacol ester can significantly impact the reaction outcome.
Reactivity: 3-Methoxyphenylboronic acid is generally the more reactive species.[2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2] In contrast, this compound exhibits attenuated reactivity due to the electron-donating nature of the pinacol group, which reduces the Lewis acidity of the boron center.[6] However, under the basic conditions of the Suzuki-Miyaura reaction, the pinacol ester can undergo hydrolysis to generate the more reactive boronic acid in situ.[7]
Stability and Handling: this compound offers superior stability.[2] Boronic acids, including 3-methoxyphenylboronic acid, are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[2] The pinacol ester is a more robust compound, often a liquid or crystalline solid that is easier to handle, purify by chromatography, and store for extended periods.[2][6] This stability makes it well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity is crucial. Pinacol boronates are also less prone to forming trimeric anhydrides (boroxines), which can complicate stoichiometry.[7]
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions utilizing a generic aryl halide and either 3-methoxyphenylboronic acid or its pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling with 3-methoxyphenylboronic acid
This protocol is a general procedure adapted from literature for the coupling of an aryl halide with a boronic acid.[8][9]
Materials:
-
Aryl halide (1.0 mmol)
-
3-methoxyphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, 3-methoxyphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with this compound
This protocol is a general procedure for the coupling of an aryl halide with a boronate ester. The conditions are similar, as the ester is expected to hydrolyze in situ.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Aqueous base (e.g., 2M Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene or 1,4-Dioxane, 10 mL)
Procedure:
-
In a round-bottom flask, combine the aryl halide and this compound.
-
Add the solvent and degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the palladium catalyst and the aqueous base.
-
Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere.
-
Monitor the reaction for completion using TLC or LC-MS.
-
After cooling, perform a standard aqueous workup by extracting with an organic solvent.
-
Dry the combined organic layers and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Logical Framework for Reagent Selection
The decision to use 3-methoxyphenylboronic acid or its pinacol ester is contingent on the specific requirements of the synthesis. The following decision tree illustrates a logical approach to selecting the appropriate reagent.
Conclusion
Both 3-methoxyphenylboronic acid and its pinacol ester, this compound, are valuable reagents for introducing the 3-methoxyphenyl moiety in Suzuki-Miyaura cross-coupling reactions. The choice between them is a classic example of the reactivity versus stability trade-off in synthetic chemistry.
3-methoxyphenylboronic acid is the more reactive option, which can lead to shorter reaction times. However, its lower stability can be a drawback, potentially leading to decomposition and lower yields if not handled and stored correctly.
This compound provides superior stability, making it easier to handle, purify, and store. This robustness is particularly advantageous in multi-step syntheses or when high purity of the starting material is paramount. While it may exhibit slower reaction kinetics, its stability can contribute to more reproducible and cleaner reaction profiles, potentially leading to higher isolated yields.
Ultimately, the optimal reagent depends on the specific priorities of the synthetic chemist and the context of the reaction. For rapid, small-scale syntheses where the reagent is used immediately, the boronic acid may be preferred. For larger-scale, multi-step, or automated syntheses where stability and reliability are key, the pinacol ester is often the superior choice. By understanding the properties and performance characteristics outlined in this guide, researchers can make an informed decision to best suit their synthetic goals.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
The Suzuki-Miyaura Coupling: A Head-to-Head Reactivity Analysis of Boronic Acids and Pinacol Esters
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. A critical decision for any researcher employing this powerful reaction is the choice of the organoboron reagent. This guide provides an objective, data-driven comparison of the two most common classes of reagents: boronic acids and their corresponding pinacol boronate esters, offering insights into the trade-offs between reactivity and stability.
The Reactivity-Stability Dichotomy
The fundamental difference between boronic acids and pinacol esters in Suzuki-Miyaura coupling lies in a well-established trade-off: reactivity versus stability. Boronic acids are generally the more reactive species, often leading to faster reaction times.[1][2][3] This heightened reactivity is frequently ascribed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can curtail their shelf-life and diminish reaction yields.[1][4]
Conversely, pinacol boronate esters offer significantly enhanced stability.[1][2] Often crystalline solids, they are easier to handle, purify via standard chromatographic techniques, and can be stored for extended periods under ambient conditions.[1] This robustness makes them particularly advantageous in multi-step syntheses or high-throughput screening applications where reagent longevity and purity are paramount.[3] The trade-off for this stability is generally a reduced reaction rate compared to the parent boronic acid.[3] It is a widely held view that many pinacol esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of Suzuki-Miyaura reactions, although direct transmetalation from the ester is also a viable pathway.[3][5]
Quantitative Performance: A Comparative Look
The following table summarizes quantitative data from kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction, providing a direct comparison of the relative reactivity of a representative arylboronic acid and its corresponding pinacol ester.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Relative Reaction Rate | Faster | Slower |
| Typical Reaction Time | Shorter | Longer |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition. | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[1] |
| Stability | Moderate; susceptible to oxidation and protodeboronation. | High; generally stable to air and moisture, with a long shelf-life.[2] |
| Handling & Purification | Can be challenging to handle and purify due to potential for decomposition. | Generally straightforward to handle and purify by standard methods like column chromatography.[1] |
Kinetic Data on the Transmetalation Step
A study on pre-transmetalation intermediates provides a more granular view of the reactivity differences. The rate constants for the formation of the cross-coupled product from different boron reagents highlight the significant influence of the boron substituent.
| Entry | Boron Reagent | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | 4-Fluorophenylboronic Acid | 5.78 ± 0.13 | 1.00 |
| 2 | 4-Fluorophenylboronic Acid Pinacol Ester | Slow formation, no discrete intermediate observed | < 0.39 |
| 3 | 4-Fluorophenylboronic Acid Glycol Ester | 133 ± 7.0 | ~23 |
| 4 | 4-Fluorophenylboronic Acid Dimethyl Ester | 25.5 ± 0.80 | ~4.4 |
Data sourced from a kinetic study on pre-transmetalation intermediates in the Suzuki-Miyaura reaction.[6][7]
The data clearly illustrates that while the pinacol ester is significantly less reactive than the parent boronic acid, other esters, such as the glycol and dimethyl esters, can exhibit dramatically enhanced reactivity. This underscores that the choice of the esterifying diol is not trivial and can be a powerful tool for modulating reactivity.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for a Suzuki-Miyaura cross-coupling reaction using either a boronic acid or a pinacol boronate ester.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or Pinacol boronate ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)
-
Inert gas (Argon or Nitrogen)
Procedure for Boronic Acid: [1]
-
To a flame-dried Schlenk flask or a sealable reaction vessel, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Procedure for Pinacol Boronate Ester: [8]
-
In a reaction vessel, combine the aryl chloride (1.0 equiv), the alkyl pinacol boronic ester (1.5 - 2.3 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., FcPPh₂, 6-12 mol%), and the base (e.g., K₃PO₄, 3.0 - 6.0 equiv).
-
Add the solvent system (e.g., dioxane/H₂O, 2:1).
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 18-48 hours.
-
After cooling to room temperature, the reaction mixture is worked up following a standard aqueous extraction procedure and purified by chromatography.
Mechanistic Overview and Visualization
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The choice between a boronic acid and a pinacol ester primarily impacts the transmetalation step.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: Making the Right Choice
The selection between a boronic acid and a pinacol boronate ester is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the synthesis.
-
Choose a boronic acid when:
-
Rapid reaction kinetics are the primary goal.
-
The boronic acid is known to be relatively stable or will be used immediately after preparation.
-
The potential for decomposition can be mitigated by careful control of reaction conditions.
-
-
Choose a pinacol boronate ester when:
-
Stability, ease of handling, and long-term storage are critical.
-
High purity of the organoboron reagent is essential for the success of a complex, multi-step synthesis.
-
The reaction is part of an automated or high-throughput workflow where reagent stability is a key parameter.
-
By understanding the inherent trade-offs and considering the specific context of their research, scientists and drug development professionals can strategically leverage both boronic acids and their pinacol esters to efficiently construct the complex molecular architectures that drive innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst [morressier.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Boronic Esters in C-N Coupling Reactions
For researchers and professionals in synthetic chemistry and drug development, the formation of carbon-nitrogen (C-N) bonds is a cornerstone of molecular construction. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful tool for this transformation. A critical component of this reaction is the choice of the boron reagent. While boronic acids are highly reactive, their instability often presents challenges in handling, purification, and storage.[1][2] Boronic esters offer a stable and versatile alternative, though their performance can vary significantly based on the diol used for esterification.
This guide provides an objective comparison of commonly used boronic esters in C-N coupling reactions, supported by experimental data from the literature. We will delve into the performance of pinacol (Bpin), neopentyl glycol, and N-methyliminodiacetic acid (MIDA) boronate esters, as well as newer generation esters, to aid in the rational selection of the optimal reagent for your synthetic needs.
Core Differences in Stability and Reactivity
The primary distinction between different boronic esters lies in the trade-off between stability and reactivity.[2] The structure of the diol protecting group dictates the steric and electronic environment of the boron center, influencing its susceptibility to hydrolysis and its efficiency in the catalytic cycle.
-
Pinacol Boronic Esters (Bpin): These are the most widely used boronic esters due to their commercial availability and generally good stability, which facilitates handling and purification.[3][4][5] They are more stable than the corresponding boronic acids but can sometimes exhibit lower reactivity.[2] It is often believed that Bpin esters hydrolyze in situ to the more reactive boronic acid under the basic reaction conditions typical for C-N coupling.[2][4]
-
Neopentyl Glycol Boronic Esters: Similar to pinacol esters, neopentyl glycol esters offer enhanced stability compared to boronic acids.[6] In some cases, they have been shown to lead to faster reaction times and higher yields compared to their boronic acid counterparts under anhydrous conditions.[7]
-
MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable due to the formation of a tetracoordinate, sp³-hybridized boron center through a dative bond from the nitrogen atom.[8] This high stability makes them ideal for use in complex, multi-step syntheses, such as iterative cross-coupling, where the boronic acid functionality needs to be protected until the desired step.[8][9] They function as a "slow-release" form of the boronic acid, becoming active for cross-coupling only upon hydrolysis.[8][10]
-
Next-Generation Boronic Esters (Epin): To further enhance stability, particularly for chromatographic purification, new diols have been developed. For instance, 3,4-diethyl-hexane-3,4-diol boronic esters (Epin) have demonstrated increased stability over Bpin.[3] Studies on Suzuki-Miyaura couplings have shown that ArB(Epin) derivatives can provide higher yields than the corresponding aryl boronic acids or pinacol esters.[11]
Performance Data in Cross-Coupling Reactions
The following table summarizes comparative data from the literature. While direct head-to-head comparisons of all ester types in a single C-N coupling reaction are scarce, the data from Suzuki-Miyaura couplings provide valuable insights into their relative performance, as the fundamental principles of stability and transmetalation are related.
| Boronic Ester Type | Reaction | Substrates | Key Findings | Reference |
| Pinacol (Bpin) vs. MIDA | Suzuki-Miyaura Polymerization | Thienyl Boronate Esters | MIDA boronate monomer produced higher molecular weight polymers in greater yield compared to the pinacol ester under identical conditions. | [9] |
| Pinacol (Bpin) vs. Neopentyl Glycol | Suzuki-Miyaura Coupling | Arylboronic Esters & Aryl Halide | The neopentyl boronic ester reacted significantly faster (~0.3 h) than the pinacol ester (~5.5 h) under the studied conditions. | [6] |
| Pinacol (Bpin) vs. Epin | Suzuki-Miyaura Coupling | Various Aryl Boronates & Aryl Halides | Epin esters consistently provided higher yields of the desired biaryl products compared to both the corresponding boronic acids and pinacol esters. | [11] |
| MIDA | General Cross-Coupling | Unstable Boronic Acids | MIDA boronates offer a superior solution for challenging substrates involving unstable boronic acids due to their exceptional stability and controlled release. | [8] |
Experimental Protocols
Below is a general, representative experimental protocol for a Buchwald-Hartwig C-N coupling reaction. This protocol can serve as a starting point for comparing the efficacy of different boronic esters. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
General Procedure for Palladium-Catalyzed C-N Coupling:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the boronic ester (1.5 mmol), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol).
-
Catalyst/Ligand Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, cataCXium A, 2-10 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, or THF, 0.1-0.5 M).
-
Reaction: Seal the vessel and heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring for the specified time (4-24 h). Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl product.
Note: For MIDA boronates, a protic source (e.g., water or an alcohol) is often required to facilitate the slow hydrolysis and release of the active boronic acid.[12]
Visualizing Key Concepts
To better understand the processes and decision-making involved, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and the logic for selecting an appropriate boronic ester.
Caption: The Buchwald-Hartwig C-N coupling catalytic cycle.
Caption: A typical experimental workflow for comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 12. Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Synthesis Yield of Ortho-, Meta-, and Para-Methoxyphenylboronic Acid Pinacol Esters
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in the realm of cross-coupling reactions, methoxyphenylboronic acid pinacol esters are invaluable building blocks. The positional isomerism of the methoxy group—ortho, meta, or para—can significantly influence the steric and electronic properties of the molecule, thereby affecting its reactivity and the yield of its synthesis. This guide provides a comparative analysis of the synthesis yields of these three isomers, supported by experimental data, to aid in the selection and application of these critical reagents.
Yield Comparison of Isomers
| Isomer | Starting Material | Synthetic Method | Reported Yield (%) |
| Ortho | 2-Methoxybenzenediazonium tetrafluoroborate | Diazonium salt borylation | 69%[1] |
| Meta | 3-Bromoanisole | Miyaura Borylation | Yield not explicitly reported in reviewed literature |
| Para | 4-Methoxyphenylboronic acid | Esterification with pinacol | 93% |
| Para | 4-Chloroanisole | Grignard formation and borylation | 96% (for the boronic acid)[2] |
It is important to note that direct comparison of these yields is challenging due to the different starting materials and synthetic methods employed. However, the data suggests that the synthesis of the para isomer generally proceeds with high efficiency. The yield for the ortho isomer is respectable, though potentially hampered by steric hindrance from the adjacent methoxy group. While a specific yield for the Miyaura borylation of 3-bromoanisole was not found in the initial search, it is a commercially available product, indicating that its synthesis is well-established.
Factors Influencing Yield
The yield of the Miyaura borylation reaction is influenced by several factors that can be optimized to enhance the production of the desired boronic acid pinacol ester:
-
Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is critical. Catalysts such as Pd(dppf)Cl₂ and Pd(OAc)₂ with ligands like XPhos or SPhos are commonly employed. The selection of the ligand can be crucial in overcoming the steric hindrance associated with the ortho isomer.
-
Base: A weak base, typically potassium acetate (KOAc), is used to activate the bis(pinacolato)diboron without promoting undesired side reactions.
-
Solvent: Anhydrous and degassed polar aprotic solvents like 1,4-dioxane, DMSO, or DMF are generally used to ensure a homogeneous reaction mixture and to prevent the deactivation of the catalyst.
-
Temperature: The reaction is typically heated to temperatures ranging from 80 to 110 °C to ensure a reasonable reaction rate.
-
Purity of Reagents: The use of pure, anhydrous reagents and solvents is essential for achieving high yields and preventing the formation of byproducts.
Experimental Protocols
Below are representative experimental protocols for the synthesis of methoxyphenylboronic acid pinacol esters. It is important to note that optimization of these conditions may be necessary for specific applications and scales.
Synthesis of 2-Methoxyphenylboronic Acid Pinacol Ester from Diazonium Salt
This method provides a route to the ortho isomer starting from the corresponding diazonium salt.
Reagents and Materials:
-
2-Methoxybenzenediazonium tetrafluoroborate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-methoxybenzenediazonium tetrafluoroborate (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), Pd(OAc)₂ (3 mol%), and dppf (3.3 mol%).
-
Add anhydrous and degassed 1,4-dioxane (5 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 2-methoxyphenylboronic acid pinacol ester. A reported yield for a similar synthesis is 69%[1].
General Protocol for Miyaura Borylation of Bromoanisoles
This protocol can be adapted for the synthesis of all three isomers from their corresponding bromoanisole precursors.
Reagents and Materials:
-
Ortho-, meta-, or para-bromoanisole
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or a combination of a palladium source and a ligand)
-
Potassium acetate (KOAc)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMSO)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the bromoanisole isomer (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and potassium acetate (2-3 equiv) in a dry reaction vessel.
-
Add the anhydrous and degassed solvent.
-
Seal the vessel and heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction until completion by an appropriate method (TLC, GC, LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
The filtrate is then washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the pure methoxyphenylboronic acid pinacol ester.
Visualizing the Synthesis
To better understand the chemical processes and workflows, the following diagrams are provided.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Caption: General experimental workflow for Miyaura borylation.
References
Validating the Structure of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document outlines the expected experimental data and provides detailed protocols for the primary analytical methods used to confirm the molecule's structure, alongside a comparison with its ortho- and para-isomers.
Structural Overview and Comparative Compounds
The target molecule, this compound, belongs to the family of boronic acid pinacol esters. The position of the methoxy group on the phenyl ring significantly influences the electronic properties and reactivity of the molecule. For comparative purposes, this guide will also consider its structural isomers:
-
2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ortho-isomer)
-
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (para-isomer)
These isomers, while sharing the same molecular formula (C₁₃H₁₉BO₃) and molecular weight (234.10 g/mol ), exhibit distinct spectral properties due to the different electronic environments of their atoms.[1][2][3]
Core Validation Techniques: A Data-Driven Comparison
The primary methods for validating the structure of these compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Table 1: Comparison of Key Physical and Chemical Properties
| Property | 2-(3-Methoxyphenyl)-... (meta) | 2-(2-Methoxyphenyl)-... (ortho) | 2-(4-Methoxyphenyl)-... (para) |
| Molecular Formula | C₁₃H₁₉BO₃ | C₁₃H₁₉BO₃ | C₁₃H₁₉BO₃ |
| Molecular Weight | 234.10 g/mol | 234.10 g/mol | 234.10 g/mol |
| CAS Number | 325142-84-5 | 190788-60-4 | 171364-79-7 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for clear differentiation between the meta, ortho, and para isomers.
Table 2: Expected ¹H NMR Spectral Data (in CDCl₃)
| Protons | Expected Chemical Shift (δ, ppm) for meta-isomer | Expected Chemical Shift (δ, ppm) for ortho-isomer | Expected Chemical Shift (δ, ppm) for para-isomer |
| Aromatic CH | 6.8 - 7.4 | 6.8 - 7.8 | 6.9 (d), 7.7 (d) |
| Methoxy (-OCH₃) | ~3.8 | ~3.8 | ~3.8 |
| Pinacol methyl (-C(CH₃)₂)₂ | ~1.3 | ~1.3 | ~1.3 |
Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Atoms | Expected Chemical Shift (δ, ppm) for meta-isomer | Expected Chemical Shift (δ, ppm) for ortho-isomer | Expected Chemical Shift (δ, ppm) for para-isomer |
| Aromatic C-B | Not directly observed, broad | Not directly observed, broad | Not directly observed, broad |
| Aromatic C-O | ~159 | ~162 | ~161 |
| Aromatic CH | 115 - 130 | 110 - 135 | 113, 136 |
| Dioxaborolane C-O | ~84 | ~84 | ~84 |
| Methoxy (-OCH₃) | ~55 | ~55 | ~55 |
| Pinacol methyl (-C(CH₃)₂)₂ | ~25 | ~25 | ~25 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For all three isomers, the molecular ion peak [M]⁺ is expected at m/z = 234. The fragmentation pattern can also help in distinguishing the isomers, although it might be subtle.
Table 4: Expected Mass Spectrometry Data
| Ion Fragment | Expected m/z for all isomers |
| [M]⁺ | 234 |
| [M - CH₃]⁺ | 219 |
| [M - OCH₃]⁺ | 203 |
| [C₇H₇O]⁺ (methoxyphenyl) | 107 |
Note: The relative intensities of the fragment ions may differ between the isomers.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the connectivity and chemical environment of all atoms in the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4][5][6][7] Ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in both spectra to assign the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
Inject the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed mass spectrum with the expected fragmentation pattern.
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional atomic arrangement of the molecule in the solid state, providing unambiguous structural confirmation.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[8] This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters against the experimental data.
-
-
Data Analysis: Analyze the final crystal structure to confirm the atomic connectivity, bond lengths, bond angles, and overall molecular geometry.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the structural validation of this compound.
Caption: Workflow for the synthesis and structural validation of the target compound.
This guide provides a framework for the rigorous structural validation of this compound. By employing a combination of these powerful analytical techniques and comparing the results to expected values and those of its isomers, researchers can confidently confirm the structure of this important synthetic intermediate.
References
- 1. This compound | C13H19BO3 | CID 11413643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 11402049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 584319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. organomation.com [organomation.com]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. rigaku.com [rigaku.com]
- 10. excillum.com [excillum.com]
A Comparative Guide to the Kinetics of Suzuki-Miyaura Reactions with Boronic Esters
For researchers and drug development professionals, the choice of boron reagent in Suzuki-Miyaura cross-coupling reactions is a critical parameter that dictates reaction efficiency, yield, and scalability. This guide provides an objective comparison of the kinetic performance of various boronic esters against the traditionally used boronic acids, supported by experimental data and detailed protocols.
The long-held belief that boronic esters require hydrolysis to the corresponding boronic acid prior to transmetalation has been challenged by recent kinetic, structural, and computational studies.[1][2] Evidence now strongly suggests that boronic esters can directly participate in the transmetalation step, and in many cases, exhibit significantly enhanced reaction rates compared to their boronic acid counterparts.[1][3]
Quantitative Comparison of Transmetalation Rates
The transmetalation step is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[4][5] The following table summarizes the first-order rate constants for the formation of the cross-coupling product from various pre-transmetalation intermediates, providing a direct comparison of the reactivity of different boronic esters and boronic acid. The data is derived from studies monitoring the reaction at -30 °C using ¹⁹F NMR spectroscopy.[3]
| Entry | Boron Reagent | Pretransmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | Arylboronic Acid | Observed | 5.78 ± 0.13 | 1.00 |
| 2 | Catechol Boronic Ester | Observed | 26.6 ± 0.70 | 4.60 |
| 3 | Glycol Boronic Ester | Observed | 133 ± 7.0 | 23.0 |
| 4 | Boroxine | Not Observed | 53.9 ± 0.07 | 9.33 |
| 5 | α-Hydroxyisobutyrate Boronic Ester | Observed | 2.26 ± 0.31 | 0.39 |
| 6 | Pinacol Boronic Ester | Not Observed | Sigmoidal kineticsᵃ | ~0.22ᵇ |
| 7 | Neopentyl Boronic Ester | Not Observed | Sigmoidal kineticsᵃ | ~3.7ᵇ |
| 8 | Diisopropyl Boronic Ester | Two Intermediates Observed | - | - |
ᵃ Sigmoidal kinetic profiles were observed, precluding the determination of a first-order rate constant.[3] ᵇ Relative rates are estimated from reaction times.[3]
Reactivity vs. Stability: The Boronic Ester Advantage
A central consideration in choosing a boron reagent is the trade-off between reactivity and stability.[6]
-
Boronic Acids: Generally more reactive, which can lead to faster reaction times.[6] However, they are often less stable and susceptible to decomposition pathways like protodeboronation and oxidation.[6]
-
Boronate Esters: Offer significantly enhanced stability, are often crystalline solids that are easier to handle and purify, and have a longer shelf-life.[6] The data above clearly indicates that this stability does not necessarily come at the cost of reactivity, with several boronic esters outperforming the corresponding boronic acid.
Key factors influencing the transmetalation rate of boronic esters include the ability to generate an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon bound to boron, both of which are related to the electron density of the oxygen atoms in the boronic ester.[1][2]
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The nature of the boron reagent directly influences the critical transmetalation step.
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
General Experimental Workflow for Kinetic Studies
Caption: General workflow for a kinetic study of a Suzuki-Miyaura reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid or ester.[7]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid/ester, Pd(OAc)₂, SPhos, and K₃PO₄.[7]
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[7]
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[7]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 2-24 hours.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]
-
Work-up: Upon completion, cool the reaction to room temperature, add water, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography on silica gel.[7]
Protocol for Kinetic Analysis by ¹⁹F NMR Spectroscopy
This protocol is adapted from studies investigating the kinetics of the transmetalation step.[8]
Materials:
-
Palladium complex (e.g., [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂)
-
Boronic ester (1.0 equivalent relative to the palladium complex)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Solution Preparation: Prepare a solution of the palladium complex in a suitable solvent (e.g., THF) in an NMR tube.
-
Cooling: Cool the NMR tube to a low temperature (e.g., -78 °C).[8]
-
Reagent Addition: Add a pre-cooled solution of the boronic ester in the same solvent to the NMR tube.[8]
-
Temperature Equilibration: Warm the reaction mixture to the desired temperature for monitoring (e.g., -30 °C).[8]
-
Data Acquisition: Acquire ¹⁹F NMR spectra at regular time intervals to monitor the disappearance of the starting palladium complex and the formation of the cross-coupling product.[5][8]
-
Data Analysis: Fit the kinetic data to a first-order rate equation to determine the rate constant (k).[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Boronic Reagents: Benchmarking 3-Methoxyphenylboronic Acid Pinacol Ester
For researchers, scientists, and professionals in drug development, the selection of the appropriate boronic reagent is a critical decision in the synthesis of complex molecules via Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of 3-Methoxyphenylboronic acid pinacol ester against its corresponding boronic acid and the more recent N-methyliminodiacetic acid (MIDA) boronate esters. The performance of these reagents is evaluated based on stability, reactivity, and yield, supported by experimental data.
The Trade-Off: Reactivity vs. Stability
The primary distinction between boronic acids and their ester derivatives lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, this higher reactivity is often accompanied by lower stability, making them susceptible to decomposition pathways like protodeboronation, especially for certain heteroaryl and vinyl derivatives.
Boronic acid pinacol esters, such as 3-methoxyphenylboronic acid pinacol ester, offer a significant advantage in terms of stability.[1] They are typically crystalline solids that are easier to handle, purify, and store for extended periods. This enhanced stability comes at the cost of slightly lower reactivity compared to the parent boronic acid. MIDA boronate esters represent a further evolution, providing exceptional stability and enabling a "slow release" of the boronic acid under reaction conditions. This is particularly advantageous when working with unstable boronic acids.[1]
Quantitative Performance Comparison
The following table summarizes representative data from Suzuki-Miyaura cross-coupling reactions involving different boronic reagents. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. However, the data presented illustrates the general performance trends.
| Boronic Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | ~90% (representative) | [2] |
| 3-Methoxyphenylboronic acid pinacol ester | 4-Bromoanisole | Pd₂(dba)₃ / 1 | KF | Dioxane | 110 | 12 | 74% | [3] |
| Thienyl MIDA boronate ester | 5-Bromo-4-hexyl-2-bromothiophene | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 55 | 24 | 94% (polymer) | [4][5] |
| Thienyl pinacol boronate ester | 5-Bromo-4-hexyl-2-bromothiophene | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 55 | 24 | 25% (polymer) | [4] |
| Aryl MIDA boronate | Aryl Bromide | Pd(OAc)₂ / PPh₃ | Et₃N | H₂O | RT | 12 | 89% | [6] |
| Arylboronic acid | Aryl Bromide | Pd(OAc)₂ / PPh₃ | Et₃N | H₂O | RT | 12 | 73% | [6] |
Experimental Protocols
Below are detailed, representative protocols for a comparative Suzuki-Miyaura cross-coupling reaction. These can be adapted to benchmark different boronic reagents.
General Procedure for Comparative Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic reagent (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the boronic reagent (3-methoxyphenylboronic acid, 3-methoxyphenylboronic acid pinacol ester, or the corresponding MIDA ester), palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights and Workflows
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boronic reagent primarily affects the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The activation of boronic esters differs, particularly between pinacol and MIDA esters. Pinacol esters typically hydrolyze in situ to the more reactive boronic acid, while MIDA esters undergo a controlled release of the boronic acid.
Caption: Comparative workflow for the activation of Pinacol and MIDA boronate esters.
Conclusion
The choice between 3-methoxyphenylboronic acid pinacol ester and other boronic reagents is contingent upon the specific requirements of the synthesis.
-
3-Methoxyphenylboronic acid is the most reactive but least stable, making it suitable for rapid reactions where the reagent is used shortly after preparation.
-
3-Methoxyphenylboronic acid pinacol ester offers a balance of good stability for handling and storage, with reliable reactivity in a broad range of Suzuki-Miyaura couplings.[1][7]
-
MIDA boronate esters are the reagents of choice for complex syntheses involving unstable boronic acids or when a controlled, slow release of the active reagent is beneficial to improve yields and minimize side reactions.[1][6]
By understanding the distinct advantages and limitations of each class of boronic reagent, researchers can make informed decisions to optimize their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to Analytical Techniques for Characterizing Cross-Coupling Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical techniques used to characterize the products of cross-coupling reactions. The selection of an appropriate analytical method is critical for confirming product identity, assessing purity, and optimizing reaction conditions, all of which are paramount in research, discovery, and drug development. This document offers a comprehensive overview of common analytical techniques, supported by quantitative performance data and detailed experimental protocols to aid in methodological selection and implementation.
Comparison of Key Analytical Techniques
The choice of an analytical technique for characterizing cross-coupling products depends on a variety of factors, including the specific information required (e.g., structural elucidation, purity assessment, quantification), the nature of the analyte, and the available instrumentation. The following tables provide a comparative summary of the most common techniques.
Table 1.1: Performance Comparison of Core Analytical Techniques
| Technique | Primary Use | Typical Analysis Time | Detection Limit (Typical) | Resolution | Throughput |
| NMR Spectroscopy | Structural Elucidation, Quantification | 5-30 min | 0.01-1% for impurities[1][2] | High | Low to Medium |
| Mass Spectrometry (MS) | Molecular Weight Determination, Structural Information | < 5 min | pg to ng range | High to Very High | High |
| HPLC/UPLC | Separation, Quantification, Purity Assessment | UPLC: 2-5 min, HPLC: 20-45 min[3] | ng to µg range | High (UPLC > HPLC)[4][5] | High |
| GC-MS | Separation of Volatile Compounds, Quantification | 10-60 min | pg to ng range | Very High | Medium to High |
| SFC | Chiral Separations, Purification | 5-20 min | ng to µg range | High | Medium to High |
| In-situ IR (ReactIR) | Reaction Monitoring, Kinetic Analysis | Real-time | Concentration dependent | Low | High (for kinetics) |
Table 1.2: Qualitative Comparison of Information Provided
| Technique | Structural Information | Quantitative Accuracy | Impurity Profiling | Chiral Analysis | Reaction Monitoring |
| NMR Spectroscopy | Excellent (Connectivity, Stereochemistry)[6] | Excellent (qNMR) | Good | Moderate (with chiral aux.) | Yes (Benchtop NMR)[7] |
| Mass Spectrometry (MS) | Good (Fragmentation Pattern) | Good (with internal std.) | Excellent | Yes (with chiral chrom.) | Yes (online MS)[8] |
| HPLC/UPLC | Limited (Retention Time) | Excellent | Excellent | Yes (with chiral column) | Yes (online HPLC) |
| GC-MS | Good (Library Matching) | Excellent | Excellent | Yes (with chiral column) | Yes |
| SFC | Limited (Retention Time) | Good | Good | Excellent | No |
| In-situ IR (ReactIR) | Limited (Functional Groups) | Semi-quantitative | Limited | No | Excellent |
Detailed Experimental Protocols
The following sections provide generalized experimental protocols for the key analytical techniques. These should be adapted based on the specific cross-coupling product and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous structural elucidation of cross-coupling products.[6]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified cross-coupling product.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solvent does not have signals that overlap with key analyte resonances.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing (typically δ 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for determining connectivity.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, triplet, etc.) to elucidate the structure.
-
Compare the experimental data with predicted spectra for the expected product if possible.
-
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the cross-coupling product and can provide structural information through fragmentation analysis.
Protocol for Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation:
-
Prepare a dilute solution of the purified product (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
The sample should be free of non-volatile salts and buffers, which can interfere with ionization.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min).
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to maximize the signal of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Acquire the full scan mass spectrum in the appropriate mass range.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the molecular ion and compare it to the calculated mass of the expected product.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the workhorses for separating and quantifying cross-coupling products, assessing purity, and monitoring reaction progress. UPLC offers significant advantages in speed, resolution, and sensitivity over conventional HPLC.[3][4][5]
Protocol for Reversed-Phase HPLC/UPLC Analysis:
-
Method Development:
-
Column Selection: Choose a suitable reversed-phase column (e.g., C18, C8) with appropriate dimensions and particle size (UPLC: <2 µm, HPLC: 3-5 µm).
-
Mobile Phase Selection: A typical mobile phase consists of a mixture of water (A) and an organic solvent such as acetonitrile or methanol (B), often with an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.
-
Gradient Elution: Develop a gradient elution method to separate the product from starting materials, by-products, and other impurities. Start with a higher percentage of the aqueous phase and gradually increase the organic phase.
-
Detector: A UV detector is commonly used. Set the wavelength to the λmax of the product for optimal sensitivity.
-
-
Sample Preparation:
-
Prepare a stock solution of the crude reaction mixture or purified product in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulate matter.
-
-
Data Acquisition and Analysis:
-
Inject a small volume (1-10 µL) of the sample onto the column.
-
Run the developed gradient method.
-
Identify the product peak based on its retention time (confirm by spiking with a pure standard if available).
-
Determine the purity of the product by calculating the peak area percentage of the main peak relative to the total peak area of all components.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable cross-coupling products.
Protocol for GC-MS Analysis:
-
Method Development:
-
Column Selection: Choose a capillary column with a stationary phase appropriate for the polarity of the analytes (e.g., a non-polar polydimethylsiloxane-based column).
-
Temperature Program: Develop a temperature program for the GC oven that effectively separates the components of the reaction mixture. This typically involves an initial hold at a lower temperature, followed by a temperature ramp to a final temperature, and a final hold.
-
Injector and Detector Temperatures: Set the injector and MS interface temperatures high enough to ensure volatilization of the sample without thermal degradation.
-
-
Sample Preparation:
-
Dissolve a small amount of the reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
The concentration should be in the low µg/mL to ng/mL range.
-
-
Data Acquisition and Analysis:
-
Inject a small volume (typically 1 µL) of the sample into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the product by its retention time and by comparing its mass spectrum to a library of known compounds (e.g., NIST).
-
Quantification can be performed using an internal standard.
-
Visualization of Workflows and Mechanisms
Logical Workflow for Product Characterization
The following diagram illustrates a typical logical workflow for the characterization of a novel cross-coupling product.
Caption: Logical workflow for the synthesis and characterization of a cross-coupling product.
Experimental Workflow for a Suzuki-Miyaura Coupling Reaction
This diagram outlines the key experimental steps for a typical Suzuki-Miyaura cross-coupling reaction and subsequent analysis.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
This diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][4][5][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Performance of Palladium Ligands in Suzuki-Miyaura Coupling with 3-Methoxyphenylboronic Acid Pinacol Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The choice of palladium ligand is a critical parameter that significantly influences reaction yield, scope, and conditions. This guide provides a comparative analysis of the performance of various palladium ligands in the Suzuki-Miyaura coupling of 3-methoxyphenylboronic acid pinacol ester with aryl halides. The data presented is compiled from studies on the target molecule and structurally similar substrates to provide a broad overview for catalyst selection and methods development.
Data Presentation: A Comparative Analysis of Palladium Ligands
The following table summarizes the performance of different palladium ligands in the Suzuki-Miyaura coupling of methoxy-substituted phenylboronic acids with aryl bromides. While direct comparative data for 3-methoxyphenylboronic acid pinacol ester is limited, the presented data for the corresponding boronic acid and its isomer offers valuable insights into ligand efficiency.
| Ligand/Precatalyst | Palladium Source | Ligand Type | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄ | Monodentate Phosphine | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 75-85[1] |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Pd₂(dba)₃ | Monodentate Phosphine | 4-Bromoanisole | K₃PO₄ | Dioxane | RT-80 | 8-16 | 85-95[1] |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Pd(dppf)Cl₂ | Bidentate Phosphine | 4-Bromoanisole | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 80-90[1] |
| SPhos | Pd(OAc)₂ | Biaryl Monophosphine | 4-Chlorotoluene | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95[2] |
| XPhos | XPhos Pd G2 | Biaryl Monophosphine | 4-Chlorotoluene | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95[2] |
| JagPhos I1 | Pd(OAc)₂ | Imidazopyridine Monophosphine | m-Bromo-xylene* | K₃PO₄ | Dioxane | 100 | 18 | 95[3] |
*Data for the coupling of m-bromo-xylene with 2-methoxyphenylboronic acid.[3]
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of 3-methoxyphenylboronic acid pinacol ester with an aryl halide. This protocol is a starting point and may require optimization for specific substrates and ligands.[1][4][5]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
3-Methoxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.5-2 mol%)
-
Palladium ligand (e.g., SPhos, P(t-Bu)₃) (1-4 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, THF) (5 mL)
-
Degassed water (if using a biphasic system)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, 3-methoxyphenylboronic acid pinacol ester, palladium source, ligand, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualization
References
A Comparative Guide: Copper vs. Palladium Catalysts for C-N Bond Formation with Boronic Esters
For researchers, scientists, and drug development professionals, the efficient formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. Two of the most powerful catalytic systems for achieving this transformation with boronic esters are those based on copper and palladium. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal catalyst system for your specific research needs.
The copper-catalyzed approach, widely known as the Chan-Lam coupling, and the palladium-catalyzed Buchwald-Hartwig amination both offer robust solutions for the synthesis of arylamines and related compounds. However, they differ significantly in their reaction conditions, substrate scope, and mechanistic pathways.
Performance Comparison: Copper vs. Palladium
The choice between a copper and a palladium catalyst often depends on the specific substrates, desired reaction conditions, and cost considerations. Copper catalysts, being more earth-abundant, are generally less expensive than their palladium counterparts.[1] A key advantage of the Chan-Lam coupling is its ability to be conducted under mild conditions, often at room temperature and open to the air, which can simplify the experimental setup.[2][3] In contrast, the Buchwald-Hartwig amination typically requires an inert atmosphere and often elevated temperatures, though it is renowned for its broad substrate scope and high functional group tolerance.[4]
Quantitative Data Summary
The following tables summarize the performance of representative copper and palladium catalyst systems for the C-N cross-coupling of various aryl boronic esters with a range of nitrogen nucleophiles.
Table 1: Copper-Catalyzed C-N Cross-Coupling of Aryl Boronic Esters (Chan-Lam Amination)
| Entry | Aryl Boronic Ester | Amine | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid pinacol ester | Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 72 | 93 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Morpholine | Cu(OAc)₂ (10) | 2,6-Lutidine | CH₂Cl₂ | RT | 48 | 85 | [2] |
| 3 | Phenylboronic acid | Benzylamine | Cu(OAc)₂ (10) | Myristic Acid, 2,6-Lutidine | CH₂Cl₂ | RT | 48 | Moderate | [2] |
| 4 | Phenylboronic acid pinacol ester | p-Toluidine | Cu(OAc)₂ (100) | 4Å MS | MeCN/EtOH | 80 | 16 | 85 | [5] |
| 5 | Naphthylboronic acid pinacol ester | Pyrrolidine | Cu(OAc)₂ (100) | 4Å MS | MeCN | 80 | 16 | 90 | [5] |
Table 2: Palladium-Catalyzed C-N Cross-Coupling of Arylboronic Acids/Esters (Buchwald-Hartwig Amination)
| Entry | Aryl Boronic Acid/Ester | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Phenylboronic acid | Morpholine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 98 |[6][7] | | 2 | 4-Tolylboronic acid | Aniline | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | t-BuOH | 80 | 24 | 95 |[8][9] | | 3 | 4-Methoxyphenylboronic acid | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 92 |[6][7] | | 4 | 2-Thienylboronic acid | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | Toluene | 110 | 16 | 88 |[8][9] | | 5 | Phenylboronic acid | N-Methylaniline | Pd(OAc)₂ (1.5) | JohnPhos (3) | NaOt-Bu | Toluene | 80 | 24 | 99 |[6][7] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic reactions. Below are representative protocols for both copper- and palladium-catalyzed C-N bond formation.
Copper-Catalyzed Amination of an Aryl Boronic Ester (Chan-Lam Type)
General Procedure: To a stirred solution of the aryl boronic ester (1.0 equiv) in a 1:1 mixture of dichloromethane and methanol (0.1 M) at room temperature are added 4Å molecular sieves, copper(II) acetate (1.0 equiv), and 4-(dimethylamino)pyridine (DMAP, 2.0 equiv).[10] The resulting mixture is stirred for 8 hours. Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the desired N-aryl product.[10]
Palladium-Catalyzed Amination of an Aryl Boronic Acid (Buchwald-Hartwig Type)
General Procedure: An oven-dried reaction vessel is charged with the aryl boronic acid (1.0 equiv), the amine (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and the appropriate phosphine ligand (4 mol%). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous toluene is added, and the mixture is heated to 100 °C with vigorous stirring for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a plug of celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography.[6][7]
Mechanistic Pathways and Visualizations
Understanding the catalytic cycles of both copper- and palladium-mediated reactions is essential for troubleshooting and optimizing reaction conditions.
Copper-Catalyzed Chan-Lam Coupling
The mechanism of the Chan-Lam coupling is generally believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[3] A commonly proposed pathway involves the transmetalation of the aryl boronic ester with a Cu(II) salt to form an aryl-Cu(II) intermediate. This intermediate can then coordinate with the amine. Subsequent oxidation to a Cu(III) species is followed by reductive elimination to form the C-N bond and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by an external oxidant, typically oxygen from the air, to complete the catalytic cycle.[10]
Caption: Proposed catalytic cycle for the Chan-Lam C-N coupling.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination typically proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] The cycle begins with the oxidative addition of an aryl halide (or pseudohalide, though boronic acids can also enter the cycle via transmetalation with a Pd(II)-halide species) to a Pd(0) complex to form a Pd(II) intermediate. Coordination of the amine to this complex, followed by deprotonation with a base, generates a palladium-amido complex. Finally, reductive elimination from this complex yields the desired arylamine product and regenerates the active Pd(0) catalyst.[4][9]
Caption: Catalytic cycle for the Buchwald-Hartwig C-N amination.
Conclusion
Both copper- and palladium-catalyzed C-N bond-forming reactions with boronic esters are indispensable tools in modern organic synthesis. The Chan-Lam coupling offers a cost-effective and operationally simple method that often proceeds under mild, aerobic conditions. In contrast, the Buchwald-Hartwig amination, while typically requiring more stringent conditions, provides exceptional substrate scope and functional group tolerance. The selection between these two powerful catalytic systems should be guided by the specific requirements of the target molecule, including the nature of the coupling partners, functional group compatibility, and scalability. This guide provides the foundational data and mechanistic understanding to make an informed decision for your synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Safety Operating Guide
Navigating the Disposal of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comprehensive Safety and Operational Guide
For laboratory professionals engaged in research and development, the responsible management and disposal of chemical reagents are paramount to ensuring personnel safety and environmental protection. This guide provides detailed, procedural instructions for the proper disposal of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common boronic ester in organic synthesis. Adherence to these protocols is essential for maintaining a compliant and safe laboratory environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is critical to be fully aware of the associated hazards and to don the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be performed within a certified chemical fume hood.
Hazard Profile Summary:
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [1][2] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1][2] |
| Disposal Precaution | P501 | Dispose of contents/container to hazardous waste disposal. | [1][2][3] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale | Source |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and eye irritation. | [4][5] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents skin contact and irritation. | [4][5] |
| Body Protection | A fully fastened lab coat that covers the arms. | Prevents incidental contact with skin and clothing. | [4][5] |
| Respiratory | Use in a well-ventilated area or fume hood. | Minimizes inhalation and respiratory tract irritation. | [1][4][5] |
Primary Disposal Procedure: Hazardous Waste Collection
The universally recommended and safest method for disposing of this compound and its contaminated materials is through collection for licensed hazardous waste disposal.[5][6][7] Under no circumstances should this chemical be discarded in regular trash or poured down the drain without prior, approved treatment.[5][6]
Step-by-Step Protocol:
-
Waste Segregation:
-
Container Labeling:
-
Solid Waste Management:
-
Contaminated solid materials, including gloves, weigh paper, absorbent pads, and silica gel, must be collected in a designated, sealed container for solid hazardous waste.[5]
-
-
Liquid Waste Management:
-
Solutions containing the boronic ester and solvents from rinsing contaminated glassware should be collected in a designated, sealable container for liquid hazardous waste.[5]
-
-
Storage and Pickup:
-
Store all sealed and labeled waste containers in a designated, secure satellite accumulation area.
-
Follow your institution's specific procedures for scheduling hazardous waste pickup.[5]
-
Decontamination and Spill Management
Proper decontamination of labware and effective management of spills are critical to prevent unintended exposure and contamination.
Glassware and Surface Decontamination Protocol
-
Initial Solvent Rinse: In a chemical fume hood, rinse contaminated glassware and surfaces with a suitable organic solvent, such as acetone or ethanol, to remove the majority of the residue.[5] This initial rinsate is considered hazardous and must be collected in the liquid hazardous waste container.[5]
-
Secondary Decontamination (Optional): For thorough cleaning, a basic wash can be employed to hydrolyze the ester and convert the residual boronic acid into a more water-soluble boronate salt.[5] This rinsate must also be collected as liquid hazardous waste.[5]
-
Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[5]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[5]
Spill Management Protocol
-
Small Spills (within a fume hood): Absorb the spill using an inert material like sand, silica gel, or vermiculite.[1] Carefully sweep or scoop the material into a sealable container. Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone). All cleanup materials must be bagged, sealed, and disposed of as solid hazardous waste.[5]
-
Large Spills (or spills outside a fume hood): Evacuate the immediate area. Immediately alert laboratory personnel and contact your institution's EHS office.[5] Do not attempt to clean up a large spill without proper training and equipment.
Potential In-Lab Treatment of Small Quantities
While collection is the primary method, in-lab treatment of small quantities may be an option if explicitly permitted by your institution and local regulations. Boronic esters can be hydrolyzed to the corresponding boronic acid, which can then be neutralized.[4][9] This procedure must be reviewed and approved by your EHS office before being attempted.
Experimental Protocol: Hydrolysis and Neutralization
This protocol outlines the conceptual steps for treating a small quantity of the boronic ester.
-
Hydrolysis to Boronic Acid:
-
In a suitable reaction vessel within a fume hood, dissolve the boronic ester waste in a water-miscible solvent like acetone.
-
Slowly add a dilute aqueous acid (e.g., 1M HCl) to facilitate the hydrolysis of the pinacol ester back to the boronic acid. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Neutralization:
-
Once hydrolysis is complete, slowly add a mild base, such as a saturated sodium bicarbonate solution, to the stirred solution.[4]
-
Monitor the pH of the solution using pH strips or a calibrated meter.
-
Continue adding the basic solution portion-wise until the pH is stable within a neutral range (typically 6.0-8.0), as specified by your local wastewater authority.[4]
-
-
Final Disposal:
-
Once neutralized and confirmed to be free of other regulated hazards, the aqueous solution may potentially be disposed of down a sanitary sewer with copious amounts of water, but only if this practice is explicitly permitted by your institution and local regulations.[4]
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound waste.
Caption: Disposal decision workflow for boronic ester waste.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. This compound | C13H19BO3 | CID 11413643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The following procedures are based on best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on available data, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2]
-
Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[1][3] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[1] Remove any contaminated clothing immediately and wash it before reuse.[1][3]
Personal Protective Equipment (PPE)
The following PPE is recommended for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3][4] | To protect eyes from contact, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) should be worn.[3][5] Disposable nitrile gloves are suitable for incidental contact but should be removed immediately after a splash.[6] | To prevent skin contact and potential irritation.[1][2] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3][7] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][5] | To prevent respiratory tract irritation.[1][2] |
Operational Plan: Handling and Storage
Safe Handling:
-
Use only in a chemical fume hood.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Keep away from heat, sparks, open flames, and hot surfaces.[8][9] Use non-sparking tools.[8][9][10]
-
Ground and bond containers and receiving equipment.[8]
Storage:
-
Store away from incompatible materials such as strong acids and bases.[8]
Emergency Procedures
| Emergency Situation | Immediate Actions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][9] Seek medical attention if irritation persists.[9] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration.[8] Seek medical attention if symptoms occur.[9] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[9] Immediately call a POISON CENTER or doctor.[1] |
| Minor Spill | Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[1][10] Collect the material into a labeled, sealed container for hazardous waste disposal.[3] Clean the spill area with an appropriate solvent, followed by soap and water.[3] |
| Major Spill | Evacuate the area immediately.[12] Report the spill to the designated emergency personnel.[12] |
| Fire | Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[9][10] Water spray may be used to cool closed containers.[9] |
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]
Workflow for Safe Handling
Caption: Workflow for Handling Boronic Acid Derivatives.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. This compound | C13H19BO3 | CID 11413643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. research.arizona.edu [research.arizona.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(1195-66-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. drexel.edu [drexel.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
